(R)-2-ethylpiperazine dihydrochloride
Descripción
Structure
2D Structure
Propiedades
Número CAS |
438050-07-8 |
|---|---|
Fórmula molecular |
C6H15ClN2 |
Peso molecular |
150.65 g/mol |
Nombre IUPAC |
(2R)-2-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
MZIHMYOOFAOMJA-FYZOBXCZSA-N |
SMILES |
CCC1CNCCN1.Cl.Cl |
SMILES isomérico |
CC[C@@H]1CNCCN1.Cl |
SMILES canónico |
CCC1CNCCN1.Cl |
Sinónimos |
(2R)-2-Ethylpiperazine dihydrochloride; |
Origen del producto |
United States |
Foundational & Exploratory
(R)-2-ethylpiperazine dihydrochloride chemical properties
An In-depth Technical Guide to (R)-2-ethylpiperazine dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, safety information, and available data for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a chiral organic compound. It is the dihydrochloride salt form of (R)-2-ethylpiperazine, meaning two molecules of hydrogen chloride have been reacted with the basic nitrogen centers of the piperazine ring. This salt form often enhances stability and solubility in aqueous solutions compared to the free base.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Citation |
| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | [1] |
| CAS Number | 438050-07-8 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | [1] |
| Canonical SMILES | CC[C@H]1CNCCN1.Cl.Cl | [3] |
| Synonyms | (2R)-2-Ethylpiperazine Dihydrochloride | [2] |
Physicochemical Properties
The quantitative physical and chemical properties are crucial for experimental design and application.
| Property | Value | Citation |
| Molecular Weight | 187.11 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% (may vary by supplier) | [1] |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [1][2] |
| Shipping Conditions | Ambient | [2] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is essential when handling this chemical.
GHS Hazard Information
The compound is associated with the following hazard statements according to the Globally Harmonized System (GHS).[1][4]
| Code | Hazard Statement |
| H302 | Harmful if swallowed.[1][4] |
| H315 | Causes skin irritation.[1][4] |
| H319 | Causes serious eye irritation.[1][4] |
| H335 | May cause respiratory irritation.[1][4] |
GHS Precautionary Statements
Recommended precautionary measures for handling this compound include the following.[1][4]
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
Personal protective equipment (PPE), including lab coats, gloves, and safety goggles, should be worn at all times.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]
Experimental Protocols & Data
General Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control (QC) analysis of a chemical standard like this compound. This process ensures the identity, purity, and integrity of the compound before its use in research or development.
Caption: General workflow for chemical quality control.
Spectroscopic Analysis
Some suppliers indicate the availability of spectroscopic data such as FTIR, ¹H NMR, and ¹³C NMR for this compound.[2] While the raw data and acquisition parameters are not provided, these techniques are fundamental for structural elucidation and confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to confirm the presence of the ethyl group and the piperazine ring protons, and their respective chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify the number of unique carbon atoms in the molecule, corresponding to the ethyl group and the piperazine ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Would show characteristic absorption bands for N-H bonds (in the salt form), C-H bonds, and C-N bonds.
Chemical Relationships
The relationship between the (R)-2-ethylpiperazine free base and its hydrochloride salts is a fundamental acid-base equilibrium. The nitrogen atoms on the piperazine ring are basic and can be protonated by acids like hydrochloric acid (HCl).
References
(R)-2-Ethylpiperazine Dihydrochloride: A Comprehensive Technical Guide
CAS Number: 438050-07-8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-2-ethylpiperazine dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a putative experimental protocol for its synthesis based on established methodologies for chiral 2-substituted piperazines, and explores potential biological activities and mechanisms of action informed by the broader class of piperazine derivatives.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below, providing a clear reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | |
| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature; 2-8°C recommended for long-term storage | [1] |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Data sourced from publicly available safety data sheets)
Experimental Protocols
Proposed Synthesis of (R)-2-Ethylpiperazine from (R)-2-Aminobutanoic Acid
This proposed synthesis involves a multi-step process starting from the commercially available chiral amino acid, (R)-2-aminobutanoic acid. The key steps include the formation of a protected diamine intermediate, followed by cyclization to form the piperazine ring, and subsequent deprotection.
Step 1: Synthesis of a Protected (R)-1,2-Diaminobutane Intermediate
-
N-protection of (R)-2-aminobutanoic acid: The starting amino acid is first protected with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting (R)-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water.
-
Amide Coupling: The N-Boc protected amino acid is then coupled with a suitable amine, for instance, benzylamine, using a standard peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent such as dichloromethane (DCM).
-
Reduction of the Amide: The resulting amide is reduced to the corresponding diamine using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields the N-Boc, N'-benzyl protected (R)-1,2-diaminobutane.
Step 2: Cyclization to form the Piperazine Ring
-
Reaction with a Two-Carbon Electrophile: The protected diamine is reacted with a reagent that can introduce a two-carbon unit to facilitate cyclization. A common method involves an aza-Michael addition with an in-situ generated vinyl sulfonium salt derived from a precursor like 2-bromoethyl-diphenylsulfonium triflate.[2] This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
-
Intramolecular Cyclization: The intermediate from the previous step undergoes intramolecular cyclization to form the protected (R)-2-ethylpiperazine ring.
Step 3: Deprotection
-
Removal of Protecting Groups: The Boc and benzyl protecting groups are removed. The Boc group can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM. The benzyl group is commonly removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Formation of the Dihydrochloride Salt: The resulting (R)-2-ethylpiperazine free base is then treated with hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the dihydrochloride salt, which can be purified by recrystallization.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules.[4] Based on the activities of structurally related compounds, we can hypothesize potential areas for investigation.
Central Nervous System (CNS) Activity:
Many piperazine derivatives exhibit activity at various CNS receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors.[5] The presence of the chiral ethyl group at the 2-position could confer selectivity for specific receptor subtypes. For instance, some 2-substituted piperazines have been investigated for their potential as antipsychotic, antidepressant, or anxiolytic agents.
Anticancer Activity:
The piperazine ring is a key structural component in several approved anticancer drugs, such as imatinib.[6] Derivatives of piperazine have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of pro- and anti-apoptotic proteins like Bak and Bcl-2.[6]
Antimicrobial and Anthelmintic Activity:
Piperazine itself is a known anthelmintic agent that acts by paralyzing parasites.[7] Furthermore, various substituted piperazine derivatives have demonstrated antibacterial and antifungal properties.[8]
Hypothesized Signaling Pathway Involvement:
Given the prevalence of piperazine derivatives as CNS agents, a plausible hypothesis is that this compound may interact with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. Interaction with these receptors could modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP) or phospholipase C and the inositol phosphate pathway.
Caption: Hypothesized GPCR signaling pathway for (R)-2-ethylpiperazine.
Conclusion
This compound is a chiral building block with significant potential for the development of novel therapeutics. While specific biological data for this compound is limited, its structural relationship to a wide range of pharmacologically active molecules suggests that it warrants further investigation. The proposed synthetic protocol provides a framework for its preparation, and the hypothesized biological activities and signaling pathways offer starting points for future research in areas such as neuroscience and oncology. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and related chiral piperazine derivatives.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride
Abstract: This document provides a comprehensive technical overview of (R)-2-ethylpiperazine dihydrochloride, a chiral piperazine derivative. Piperazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical properties, structure, and relevant experimental contexts. While specific experimental data for this compound is limited in publicly accessible literature, this paper presents generalized, representative protocols for its synthesis and characterization, alongside a discussion of its potential applications in scaffold-based drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound, typically supplied as a salt to improve stability and handling. Its core structure consists of a piperazine ring substituted with an ethyl group at the C-2 position, with the stereochemistry fixed in the (R) configuration. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated.
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | |
| CAS Number | 438050-07-8 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [3] |
| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | |
| Canonical SMILES | CCC1CNCCN1.Cl.Cl | [3] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | Room Temperature |
Molecular Structure
The structure of (R)-2-ethylpiperazine features a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The ethyl substituent at the second position introduces a chiral center, which is specified as (R) in this compound. As a dihydrochloride salt, each nitrogen atom is bonded to a hydrogen atom and associated with a chloride counter-ion, resulting in a positively charged molecule. This salt formation enhances the compound's crystallinity and solubility in aqueous media.
Experimental Protocols
While specific, peer-reviewed experimental data for this compound is not extensively documented, this section provides detailed, representative methodologies based on standard organic chemistry practices for piperazine derivatives.
Representative Synthesis Protocol
The synthesis of substituted piperazines can be achieved through various routes, often involving cyclization or modification of a pre-existing piperazine ring. A common approach is the cyclization of a substituted ethylenediamine derivative. The following is a generalized protocol.
Objective: To synthesize (R)-2-ethylpiperazine from a suitable chiral precursor, followed by salt formation.
Methodology:
-
Step 1: Precursor Preparation: A chiral amino alcohol, (R)-2-amino-1-butanol, is protected at the amino group (e.g., with a Boc group). The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate.
-
Step 2: First N-Alkylation: The resulting intermediate is reacted with a second protected amino species, such as N-Boc-aminoethanal, under reductive amination conditions to form a linear diamine precursor.
-
Step 3: Cyclization: The protecting groups are selectively removed, and the molecule is induced to cyclize, often under basic conditions, to form the (R)-2-ethylpiperazine ring.
-
Step 4: Purification: The crude product is purified using flash column chromatography on silica gel.[4]
-
Step 5: Dihydrochloride Salt Formation: The purified (R)-2-ethylpiperazine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric excess (e.g., 2.2 equivalents) of hydrochloric acid (as a solution in the same solvent or as HCl gas) is added slowly with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following are standard analytical methods that would be employed.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[4]
-
Expected ¹H NMR Signals: Distinct signals corresponding to the ethyl group (a triplet and a quartet), diastereotopic protons of the piperazine ring, and exchangeable N-H protons.
-
Expected ¹³C NMR Signals: Signals for the two carbons of the ethyl group and the four unique carbons of the piperazine ring.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is analyzed using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) is measured.
-
Expected Result: A primary ion peak corresponding to the mass of the protonated free base [C₆H₁₄N₂ + H]⁺ at m/z ≈ 115.12.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Purpose: To determine the purity of the compound by measuring the area of the principal peak relative to any impurity peaks.
-
References
Stereochemistry of 2-Ethylpiperazine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2-ethylpiperazine dihydrochloride, a chiral molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on the fundamental principles and established methodologies for the synthesis of the racemic mixture, the resolution of its enantiomers, and their analytical characterization. Where specific data for 2-ethylpiperazine dihydrochloride is unavailable, information on closely related analogs is presented to illustrate the key concepts and expected outcomes. This document is intended to serve as a practical resource for researchers and scientists involved in the synthesis, purification, and analysis of chiral piperazine derivatives.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a chiral center, as in the case of 2-ethylpiperazine, gives rise to enantiomers that can exhibit different pharmacological and toxicological profiles. Consequently, the ability to synthesize, separate, and characterize the individual stereoisomers of such compounds is of paramount importance in drug discovery and development. 2-Ethylpiperazine possesses a single stereocenter at the C2 position of the piperazine ring, existing as a pair of enantiomers: (S)-2-ethylpiperazine and (R)-2-ethylpiperazine. This guide will delve into the critical aspects of the stereochemistry of its dihydrochloride salt.
Synthesis of Racemic 2-Ethylpiperazine Dihydrochloride
General Experimental Protocol (Hypothetical):
A common strategy for the synthesis of substituted piperazines involves the reduction of pyrazine or pyrazinone intermediates. For 2-ethylpiperazine, a potential route could start from 2-ethylpyrazine, which can be synthesized through various methods.
-
Step 1: Synthesis of 2-Ethylpyrazine (Illustrative) 2-Ethylpyrazine can be prepared via the condensation of ethylenediamine with an appropriate 1,2-dicarbonyl compound.
-
Step 2: Reduction to Racemic 2-Ethylpiperazine The reduction of the pyrazine ring to a piperazine ring can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.
Reaction: 2-Ethylpyrazine + Reducing Agent (e.g., H₂/Raney Ni or LiAlH₄) → (±)-2-Ethylpiperazine
-
Step 3: Formation of the Dihydrochloride Salt The resulting racemic 2-ethylpiperazine free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol. The salt typically precipitates out of the solution and can be collected by filtration.
Reaction: (±)-2-Ethylpiperazine + 2 HCl → (±)-2-Ethylpiperazine·2HCl
Logical Flow of Racemic Synthesis:
Synthesis of Racemic 2-Ethylpiperazine Dihydrochloride.
Chiral Resolution of 2-Ethylpiperazine
The separation of the racemic mixture of 2-ethylpiperazine into its individual enantiomers is a critical step for stereospecific biological evaluation. The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Crystallization
A widely used and effective method for the resolution of chiral amines is the use of chiral carboxylic acids, such as tartaric acid or its derivatives (e.g., dibenzoyltartaric acid), to form diastereomeric salts. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
Step 1: Formation of Diastereomeric Salts The racemic 2-ethylpiperazine free base is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). This results in the formation of a mixture of two diastereomeric salts: [(+)-2-ethylpiperazine][(+)-tartrate] and [(-)-2-ethylpiperazine][(+)-tartrate].
-
Step 2: Fractional Crystallization Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent. The less soluble diastereomer is isolated by filtration.
-
Step 3: Liberation of the Enantiomerically Enriched Amine The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free base of 2-ethylpiperazine.
-
Step 4: Isolation of the Other Enantiomer The other enantiomer, which remains in the mother liquor from the fractional crystallization, can be recovered by evaporation of the solvent, followed by basification to liberate the free amine. This enantiomer will be enriched in the opposite configuration but may require further purification.
-
Step 5: Formation of the Dihydrochloride Salts Each of the enantiomerically enriched free bases is then treated with hydrochloric acid to form the corresponding (S)-2-ethylpiperazine dihydrochloride and (R)-2-ethylpiperazine dihydrochloride.
Logical Workflow for Chiral Resolution:
Chiral Resolution of 2-Ethylpiperazine.
Analytical Characterization
Determination of Enantiomeric Purity
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. It can be determined using several analytical techniques.
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.
Experimental Protocol (General):
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.
-
Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. For amine compounds, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is often used. A small amount of an amine modifier (e.g., diethylamine or triethylamine) is typically added to the mobile phase to improve peak shape.
-
Detection: A UV detector is commonly used for detection if the compound has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Data Presentation:
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (if applicable) |
| Retention Time (t_R1) | Varies |
| Retention Time (t_R2) | Varies |
| Resolution (R_s) | > 1.5 (for baseline separation) |
Note: The exact conditions would need to be optimized for 2-ethylpiperazine.
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation [α] is a characteristic physical property of a pure enantiomer.
Experimental Protocol:
-
A solution of the enantiomerically pure or enriched 2-ethylpiperazine dihydrochloride of a known concentration (c, in g/100 mL) is prepared in a specified solvent (e.g., water or methanol).
-
The observed rotation (α_obs) is measured using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The path length (l) of the polarimeter cell is also recorded (in decimeters).
-
The specific rotation is calculated using the formula: [α]_λ^T = α_obs / (c * l)
Quantitative Data:
| Enantiomer | Specific Rotation [α]_D^20 |
| (S)-2-Ethylpiperazine Dihydrochloride | Data not available |
| This compound | Data not available |
Note: The specific rotation values for the pure enantiomers of 2-ethylpiperazine dihydrochloride are not currently available in the public literature. These values would need to be determined experimentally for a sample of known high enantiomeric purity.
The enantiomeric excess of a mixture can be estimated from its observed specific rotation if the specific rotation of the pure enantiomer is known: ee (%) = ([α]_obs / [α]_max) x 100 where [α]_max is the specific rotation of the pure enantiomer.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of 2-ethylpiperazine dihydrochloride. While standard NMR will not differentiate between enantiomers, it can be used to confirm the relative stereochemistry in diastereomers or to determine enantiomeric purity using chiral shift reagents or by derivatization with a chiral auxiliary.
Expected ¹H NMR Spectral Data (Hypothetical, for the free base in CDCl₃):
-
Signals corresponding to the ethyl group protons (a triplet for the -CH₃ and a quartet for the -CH₂-).
-
Complex multiplets for the piperazine ring protons.
-
A broad singlet for the N-H protons.
Expected ¹³C NMR Spectral Data (Hypothetical, for the free base in CDCl₃):
-
Signals for the two carbons of the ethyl group.
-
Signals for the four distinct carbons of the piperazine ring.
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique would provide the three-dimensional structure of the molecule, confirming the (R) or (S) configuration.
Data Presentation (Hypothetical):
| Parameter | (S)-2-Ethylpiperazine Dihydrochloride | This compound |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| Unit Cell Dimensions | Data not available | Data not available |
Note: No crystallographic data for 2-ethylpiperazine dihydrochloride is currently available in the public domain.
Conclusion
This technical guide has outlined the key stereochemical aspects of 2-ethylpiperazine dihydrochloride, covering its synthesis, chiral resolution, and analytical characterization. While specific experimental protocols and quantitative data for this particular compound are scarce in the public literature, the general principles and methodologies presented here provide a solid foundation for researchers working with this and related chiral piperazine derivatives. The successful development of stereoselective syntheses and robust analytical methods for characterizing the enantiomers of 2-ethylpiperazine will be crucial for advancing its potential applications in pharmaceutical research. Further experimental work is required to determine the specific rotation of the pure enantiomers and to obtain detailed spectroscopic and crystallographic data, which will be invaluable for future research and development efforts.
Physical and chemical properties of (R)-2-ethylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-ethylpiperazine dihydrochloride is a chiral organic compound belonging to the piperazine class of heterocycles. Piperazine and its derivatives are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities.[1][2][3] The presence of a stereocenter at the 2-position of the piperazine ring introduces chirality, which can significantly influence the pharmacological and toxicological properties of the molecule. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and analysis.
Physical and Chemical Properties
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆Cl₂N₂ | |
| Molecular Weight | 187.11 g/mol | |
| CAS Number | 438050-07-8 | [4][5] |
| Appearance | Solid | [4] |
| Purity | ≥ 95% | [4] |
| Storage Temperature | Room Temperature | [4] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | [4] |
| SMILES String | CCC1NCCNC1.[H]Cl.[H]Cl | |
| InChI | 1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 | [4] |
| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N | [4] |
Solubility and pKa
Precise quantitative solubility data for this compound in common laboratory solvents are not extensively reported. However, as a dihydrochloride salt, it is expected to exhibit good solubility in aqueous solutions. The pKa values for 2-ethylpiperazine have not been specifically reported, but a study on related piperazine derivatives provides context for its basicity. The two nitrogen atoms in the piperazine ring confer basic properties to the molecule.
Experimental Protocols
Synthesis of Chiral 2-Substituted Piperazines
The synthesis of enantiomerically pure 2-substituted piperazines like the (R)-2-ethyl derivative can be challenging. General strategies often involve either the use of chiral starting materials or the resolution of a racemic mixture. Patents describing the synthesis of piperazine derivatives for pharmaceutical applications provide valuable insights into potential synthetic routes.
One common approach involves the cyclization of a chiral diamine precursor. For instance, a chiral amino acid can be used as a starting point to introduce the desired stereochemistry. The synthesis often involves multiple steps, including protection of the amine functionalities, cyclization to form the piperazine ring, and subsequent deprotection.
A generalized workflow for the synthesis is presented below:
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods for Chiral Purity and Quantification
The analysis of this compound requires methods that can both quantify the compound and determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Chiral HPLC Method Development:
A typical approach for the chiral separation of piperazine derivatives involves the use of a chiral stationary phase (CSP). The selection of the appropriate CSP is crucial and often requires screening of different column chemistries.
A general experimental setup for chiral HPLC analysis would include:
-
Column: A chiral column (e.g., polysaccharide-based or protein-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection is often suitable if the molecule possesses a chromophore. If not, alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.
The following diagram illustrates a typical workflow for the analytical characterization of the compound:
Caption: A typical workflow for the analytical characterization of this compound.
Biological and Pharmacological Context
Piperazine derivatives are known to interact with a variety of biological targets. Many centrally acting drugs containing the piperazine moiety exert their effects by modulating neurotransmitter systems, such as dopamine and serotonin pathways.[2] Furthermore, some piperazine-containing compounds have shown promise as anticancer agents, with proposed mechanisms including the inhibition of topoisomerase II, an enzyme critical for DNA replication.[6]
The specific biological activity and mechanism of action of (R)-2-ethylpiperazine have not been extensively characterized in publicly available literature. However, based on the broader class of 2-alkylpiperazine derivatives, it is plausible that it may exhibit activity in the central nervous system or possess other pharmacological properties. Further research is needed to elucidate its specific biological targets and potential therapeutic applications.
Safety Information
This compound is associated with several hazard statements, indicating that it should be handled with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][7] |
| H315 | Causes skin irritation | [4][7] |
| H319 | Causes serious eye irritation | [4][7] |
| H335 | May cause respiratory irritation | [4][7] |
Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[1][4][7][8][9][10]
Conclusion
This compound is a chiral building block with potential applications in drug discovery and development. While a complete profile of its physical and chemical properties is not yet publicly available, this guide consolidates the existing knowledge. The synthesis of this enantiomerically pure compound likely requires a stereocontrolled approach, and its analysis is best achieved through chiral HPLC. The broad pharmacological activities of the piperazine class of compounds suggest that this compound may hold interesting biological properties that warrant further investigation. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 438050-07-8 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of (R)-2-ethylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-ethylpiperazine dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a qualitative solubility profile based on the known properties of related piperazine compounds. Furthermore, it details standardized experimental protocols for determining the precise solubility of an active pharmaceutical ingredient (API) such as this compound, in accordance with established methodologies.
Qualitative Solubility Profile
This compound, as a salt of an organic base, is expected to exhibit solubility characteristics typical of similar small molecule amine hydrochlorides. The presence of the dihydrochloride salt form significantly influences its solubility.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Water | Highly Soluble[1][2][3][4][5] | As a dihydrochloride salt, the molecule is ionic and readily solvated by polar water molecules. Piperazine and its salts are generally known to be freely soluble in water.[1][2][3][4][5] |
| Polar Protic Solvents | ||
| Methanol, Ethanol | Soluble[1][5] | These solvents can participate in hydrogen bonding and have a high dielectric constant, which facilitates the dissolution of ionic compounds. Piperazine dihydrochloride is known to be soluble in these solvents to varying extents.[1] |
| Polar Aprotic Solvents | ||
| Acetonitrile, DMSO, DMF | Sparingly Soluble to Insoluble | While polar, these solvents are less effective at solvating the chloride ions compared to protic solvents. |
| Non-polar Solvents | ||
| Diethyl ether, Hexane | Insoluble[3] | The high polarity of the dihydrochloride salt is incompatible with the low polarity of these solvents. Piperazine itself is insoluble in diethyl ether.[3] |
The solubility of this compound is also expected to be influenced by:
-
Temperature : The solubility of many salts in water, including piperazine dihydrochloride, generally increases with a rise in temperature.[1][2]
-
pH : The pH of the solution can affect the ionization state of the piperazine nitrogens, which in turn can influence solubility.[1]
Experimental Protocol for Solubility Determination
A standardized and globally harmonized protocol for determining the equilibrium solubility of an API is crucial for applications such as the Biopharmaceutics Classification System (BCS).[6][7] The following outlines a detailed methodology based on the "shake-flask" method, which is widely recommended.[7]
2.1. Objective
To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.
2.2. Materials and Equipment
-
This compound (of known purity)
-
Calibrated pH meter
-
Analytical balance
-
Mechanical shaker or agitator (e.g., orbital shaker)
-
Constant temperature bath or incubator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[8]
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Buffer solutions (pH 1.2 to 6.8 for BCS classification)[7]
-
Volumetric flasks and pipettes
-
Syringe filters (of a material that does not bind the analyte)
2.3. Experimental Procedure
The workflow for determining equilibrium solubility is depicted in the diagram below.
Step-by-Step Protocol:
-
Preparation of Media : Prepare aqueous buffer solutions covering the desired pH range. For BCS classification, this is typically pH 1.2, 4.5, and 6.8.[7]
-
Addition of Solute : Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid is necessary to ensure that the solution reaches saturation.
-
Equilibration : Seal the vials and place them in a mechanical shaker set to a constant temperature (e.g., 37 °C).[8] Agitate the samples for a predetermined time to reach equilibrium. The time required for equilibration should be determined in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[7]
-
Phase Separation : Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a suitable syringe filter.
-
Quantification : Accurately dilute the clear supernatant and analyze the concentration of the dissolved API using a validated analytical method.
-
Data Reporting : The solubility should be reported in mg/mL or mol/L. A minimum of three replicate determinations at each pH condition is recommended.[8]
Table 2: Key Parameters for Solubility Determination Protocol
| Parameter | Recommendation | Rationale |
| Method | Shake-flask equilibrium solubility | Recommended by regulatory bodies like the WHO.[7] |
| Temperature | 37 ± 1 °C | To simulate human physiological conditions.[8] |
| pH Range | 1.2 - 6.8 | Relevant for oral drug absorption as per BCS guidelines.[7] |
| Agitation | Mechanical (e.g., orbital shaker) | Ensures thorough mixing and facilitates reaching equilibrium.[7] |
| Equilibration Time | To be determined experimentally | Ensures that the measured concentration represents the true equilibrium solubility.[7] |
| Analytical Method | Validated, stability-indicating | Ensures accurate and precise quantification of the API. |
| Replicates | Minimum of three | To ensure the reliability and statistical validity of the results.[8] |
Logical Relationship in Solubility Assessment
The determination of a drug's solubility class is a critical step in drug development, influencing formulation strategies. The Biopharmaceutics Classification System (BCS) provides a framework for this.
This diagram illustrates the decision-making process for classifying a drug as having high or low solubility according to the BCS.[7] An API is considered highly soluble if its highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7][8]
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine [medbox.iiab.me]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. amphray.com [amphray.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Core Differences Between (R)- and (S)-2-Ethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key differences between the enantiomers of 2-ethylpiperazine dihydrochloride, (R)-2-ethylpiperazine dihydrochloride and (S)-2-ethylpiperazine dihydrochloride. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document extrapolates from established principles of stereoisomerism and data on analogous chiral piperazine derivatives to present a detailed overview of their anticipated differing properties. This guide covers physicochemical characteristics, synthesis and chiral separation, spectroscopic analysis, and potential pharmacological implications, serving as a valuable resource for researchers in drug discovery and development.
Introduction to Chiral Piperazine Derivatives
The piperazine motif is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a chiral center, as in the case of 2-ethylpiperazine, leads to the existence of enantiomers, which can exhibit significant differences in their pharmacological and toxicological profiles.[2] Understanding these differences is crucial for the development of safe and effective chiral drugs. This guide focuses on the (R) and (S) enantiomers of 2-ethylpiperazine dihydrochloride, compounds of interest for their potential applications in the synthesis of novel therapeutic agents.
Physicochemical Properties
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light differs, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) to an equal and opposite degree.
Table 1: Predicted Physicochemical Properties of (R)- and (S)-2-Ethylpiperazine Dihydrochloride
| Property | This compound | (S)-2-Ethylpiperazine Dihydrochloride | Racemic (±)-2-Ethylpiperazine Dihydrochloride |
| IUPAC Name | (2R)-2-ethylpiperazine dihydrochloride | (2S)-2-ethylpiperazine dihydrochloride | 2-ethylpiperazine dihydrochloride |
| CAS Number | 438050-07-8[1] | 128427-05-4 | 259808-09-8[3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₆Cl₂N₂ | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol | 187.11 g/mol | 187.11 g/mol |
| Appearance | White to off-white solid (Predicted) | White to off-white solid (Predicted) | Solid |
| Melting Point | Identical to (S)-enantiomer (Predicted) | Identical to (R)-enantiomer (Predicted) | May differ from pure enantiomers |
| Solubility | Soluble in water (Predicted) | Soluble in water (Predicted) | Soluble in water (Predicted) |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer | 0° (inactive) |
Synthesis and Chiral Separation
The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge in medicinal chemistry. Several strategies can be employed, including asymmetric synthesis from chiral precursors or the resolution of a racemic mixture.
General Synthetic Approach
A common strategy for the synthesis of chiral 2-substituted piperazines involves the use of enantiomerically pure starting materials, such as α-amino acids.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general method for the separation of a racemic mixture of 2-ethylpiperazine through the formation of diastereomeric salts with a chiral resolving agent.
-
Dissolution: Dissolve the racemic 2-ethylpiperazine free base in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Resolving Agent: Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in the same solvent to the racemic mixture.
-
Diastereomeric Salt Precipitation: One diastereomeric salt, being less soluble, will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free base of the desired enantiomer.
-
Extraction: Extract the enantiomerically enriched free base with an organic solvent.
-
Conversion to Dihydrochloride Salt: Bubble HCl gas through a solution of the free base in a suitable solvent (e.g., isopropanol) to precipitate the dihydrochloride salt.
-
Purification: Recrystallize the dihydrochloride salt to obtain the enantiomerically pure product.
-
Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.
Spectroscopic Analysis
While enantiomers have identical spectra in achiral media, their spectroscopic properties can differ in the presence of a chiral environment or through the use of chiral derivatizing agents.
Table 2: Predicted Spectroscopic Data for (R)- and (S)-2-Ethylpiperazine Dihydrochloride
| Technique | Predicted Observations |
| ¹H and ¹³C NMR | In a standard achiral solvent (e.g., D₂O, DMSO-d₆), the spectra of the (R) and (S) enantiomers will be identical. The use of a chiral solvating agent or chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their differentiation. |
| Mass Spectrometry | The mass spectra of the (R) and (S) enantiomers will be identical under standard ionization techniques (e.g., ESI, CI) as mass spectrometry is not inherently a chiral technique. |
| Circular Dichroism (CD) | CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, will show mirror-image spectra for the (R) and (S) enantiomers. |
Pharmacological and Biological Differences
The three-dimensional structure of a molecule is critical for its interaction with biological targets such as receptors and enzymes, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological activities.
Potential Mechanisms of Action
Piperazine derivatives are known to interact with various receptors in the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs).[4] Studies on related chiral 2-substituted piperazines have shown that the stereochemistry at the C2 position can significantly influence the selectivity and activity at different nAChR subtypes.[4] It is therefore plausible that (R)- and (S)-2-ethylpiperazine dihydrochloride will exhibit different affinities and efficacies at these and other receptors.
One enantiomer may act as a potent agonist, while the other could be a weak agonist, an antagonist, or inactive. These differences can translate into distinct therapeutic effects and side-effect profiles.
Conclusion
While direct comparative data on (R)- and (S)-2-ethylpiperazine dihydrochloride remains scarce, this technical guide provides a foundational understanding of their expected differences based on the principles of stereochemistry and findings from related chiral piperazine compounds. The synthesis of enantiomerically pure forms and the detailed characterization of their individual pharmacological profiles are essential next steps to unlock their full potential in the development of novel therapeutics. This guide serves as a critical starting point for researchers embarking on studies involving these chiral building blocks.
References
- 1. Piperazine [webbook.nist.gov]
- 2. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 3. 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Piperazine Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Chiral piperazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in a multitude of clinically used drugs. The introduction of chirality to this scaffold vastly expands the accessible chemical space and allows for stereospecific interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and key signaling pathways associated with chiral piperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development.
The versatility of the piperazine ring, with its two modifiable nitrogen atoms, allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities.[1] These derivatives have shown promise as anticancer agents, neurotransmitter receptor modulators, and enzyme inhibitors.[2][3] The stereochemistry of these molecules is often crucial for their biological function, with different enantiomers exhibiting distinct pharmacological profiles.
Asymmetric Synthesis of Chiral Piperazine Derivatives
The stereoselective synthesis of chiral piperazine derivatives is a key challenge and a focus of intensive research. Several powerful synthetic strategies have been developed to access these valuable compounds with high enantiomeric purity.
Asymmetric Synthesis from α-Amino Acids
A practical and scalable approach to enantiomerically pure 2-substituted piperazines begins with readily available α-amino acids. This method allows for the synthesis of orthogonally protected piperazines in a few steps. A key transformation in this synthetic route is an aza-Michael addition.[4]
Asymmetric Lithiation of N-Boc Piperazines
Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation of N-Boc protected piperazines. This method utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-BuLi) to achieve enantioselective deprotonation and subsequent trapping with an electrophile.[5] This strategy provides access to a variety of α-substituted piperazines as single stereoisomers.[5]
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
A highly efficient method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of pyrazine precursors. This approach can be used to produce a wide range of chiral piperazines, including those with substitution at the 3-position, as well as 2,3- and 3,5-disubstituted derivatives, with high enantiomeric excess (up to 96% ee).[6]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data from various studies on the synthesis and biological activity of chiral piperazine derivatives.
Table 1: Synthesis of Chiral Piperazine Derivatives
| Starting Material | Synthetic Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| α-Amino Acids | Aza-Michael Addition | Orthogonally protected 2-substituted piperazines | - | - | [4] |
| N-Boc Piperazine | Asymmetric Lithiation | α-Substituted Piperazines | - | - | [5] |
| Pyrazines | Iridium-Catalyzed Asymmetric Hydrogenation | Chiral Piperazines | - | Up to 96 | [6] |
| Tosylamido-Substituted Pyrazines | Iridium-Catalyzed Asymmetric Hydrogenation | Chiral Tetrahydropyrazines | High | High | [2] |
Table 2: Biological Activity of Chiral Piperazine Derivatives
| Derivative Class | Target | Assay | Activity (IC50/Ki) | Reference |
| Phenylpiperazine Derivatives | α9/α7 Nicotinic Acetylcholine Receptors | Two-electrode voltage-clamp | Varies by stereoisomer | [7] |
| Pyrimidinyl-piperazine Carboxamides | α-glucosidase | Enzyme inhibition assay | 0.44 µM (most potent) | [8] |
| N-Diphenylmethyl-piperazine Conjugates | Mycobacterium tuberculosis | Antimycobacterial assay | MIC < 3.80 µM (most potent) | [9] |
Experimental Protocols
General Procedure for Asymmetric Lithiation of N-Boc-Piperazine
This protocol is a general representation based on established methods.[10]
Materials:
-
N-Boc-N'-protected piperazine
-
s-Butyllithium (s-BuLi) in a suitable solvent (e.g., cyclohexane)
-
(-)-Sparteine or (+)-sparteine surrogate
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Electrophile
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the N-Boc-N'-protected piperazine and the chiral ligand in anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours).
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for a specified time, then allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable quenching solution.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine Derivative
This protocol is a generalized procedure based on reported methods.[2][6]
Materials:
-
Pyrazine substrate
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand
-
Solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas source
-
Standard workup and purification reagents
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the pyrazine substrate, iridium catalyst precursor, and chiral ligand.
-
Add the degassed solvent to the autoclave.
-
Seal the autoclave and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or other suitable detector.
-
Chiral stationary phase column (e.g., Chiralpak or Chiralcel).
Procedure:
-
Prepare a standard solution of the racemic mixture of the chiral piperazine derivative.
-
Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two enantiomers.
-
Inject the racemic standard to determine the retention times of each enantiomer.
-
Prepare a solution of the synthesized chiral piperazine derivative of unknown enantiomeric excess.
-
Inject the sample solution onto the chiral HPLC column under the optimized conditions.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Signaling Pathways and Experimental Workflows
Chiral piperazine derivatives often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis. Several chiral piperazine derivatives have been investigated as CXCR4 antagonists.
Caption: Simplified CXCR4 signaling pathway.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors that are crucial in the central nervous system. Chiral piperazine derivatives can act as agonists or antagonists of these receptors, influencing neurotransmission.
Caption: Dopamine D1 and D2 receptor signaling pathways.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a new chiral piperazine derivative involves a multi-step process, from initial synthesis to comprehensive biological testing.
Caption: General experimental workflow for chiral piperazine derivatives.
Conclusion
Chiral piperazine derivatives represent a privileged scaffold in modern drug discovery. Their stereochemistry plays a critical role in their interaction with biological targets, making asymmetric synthesis a cornerstone of their development. This technical guide has provided an overview of key synthetic methodologies, a compilation of relevant data, detailed experimental protocols, and visualizations of important signaling pathways. This information is intended to serve as a valuable resource for scientists and researchers dedicated to the design and development of novel therapeutics based on the chiral piperazine core. The continued exploration of this versatile chemical class holds great promise for addressing a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
(R)-2-Ethylpiperazine Dihydrochloride: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a literature review on (R)-2-ethylpiperazine dihydrochloride. Despite a comprehensive search of scientific databases and patent literature, it is crucial to note that detailed information regarding the synthesis, biological activity, and specific experimental protocols for this particular chiral compound is exceptionally limited. This document summarizes the available data and highlights the significant gaps in the current scientific landscape.
Chemical and Physical Properties
This compound is the dihydrochloride salt of the (R)-enantiomer of 2-ethylpiperazine. Basic chemical information has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Ethylpiperazine (Parent Compound) | 2-Ethylpiperazine Dihydrochloride (Racemic) |
| CAS Number | 438050-07-8[1] | 13961-37-0[2] | 438050-52-3[3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂[4] | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol | 114.19 g/mol [4] | 187.11 g/mol |
| Physical Form | Solid[1] | Liquid[2] | Solid |
| Purity | Typically ≥95% (supplier dependent)[1] | Varies by supplier | Varies by supplier |
| Storage Temperature | Room Temperature[1] | Not specified | Not specified |
| InChI Key | VCKAKBROIJTVJI-QYCVXMPOSA-N[1] | DXOHZOPKNFZZAD-UHFFFAOYSA-N[4] | VCKAKBROIJTVJI-UHFFFAOYSA-N |
Synthesis
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the public domain. General methods for the synthesis of piperazine derivatives are available, which could theoretically be adapted for the synthesis of this compound. These methods often involve the cyclization of appropriate diamine precursors. For instance, one general approach involves the reaction of an ester with a substituted ethylenediamine. Another common method is the cyclization of a bis(2-chloroethyl)amine derivative with a primary amine.
A patent for the preparation of piperazine compounds and their hydrochloride salts exists, which describes general processes that could potentially be adapted.[5] However, this patent does not specifically mention the synthesis of the (R)-2-ethylpiperazine enantiomer.
To obtain the specific (R)-enantiomer, a chiral synthesis strategy would be required. This could involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. Alternatively, a racemic mixture of 2-ethylpiperazine could be synthesized and then resolved into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Biological Activity and Mechanism of Action
There is a significant lack of published data on the specific biological activities of this compound. The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and central nervous system activities.[6][7][8][9]
The piperazine scaffold is a common feature in many approved drugs, acting on various biological targets.[8] For example, some piperazine-containing compounds are known to be agonists or antagonists of neurotransmitter receptors such as serotonin and dopamine receptors.
Without specific studies on this compound, any discussion of its potential biological activity or mechanism of action would be purely speculative and based on the activities of structurally related compounds. No quantitative data such as IC₅₀ or Kᵢ values for this compound were found in the reviewed literature.
Experimental Protocols
A critical deficiency in the available literature is the absence of detailed experimental protocols involving this compound. This includes a lack of information on:
-
Analytical Methods: No specific analytical methods for the quantification or characterization of this compound in biological matrices or other samples were found.
-
In vitro and in vivo assays: No published studies detailing the use of this compound in any biological assays were identified.
Logical Relationships and Workflows
Given the absence of experimental data and defined biological pathways for this compound, it is not possible to construct the requested Graphviz diagrams for signaling pathways or experimental workflows. A generalized workflow for the potential investigation of this compound is presented below as a logical representation of a standard drug discovery process.
References
- 1. This compound | 438050-07-8 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. jddtonline.info [jddtonline.info]
Fundamental Research on Substituted Piperazine Compounds: A Technical Guide for Drug Development
Introduction
Substituted piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability. This versatile scaffold allows for fine-tuning of physicochemical and pharmacological properties through substitution at the 1 and/or 4 positions, making it a privileged structure in drug discovery.[1][2] These modifications can significantly impact a compound's solubility, bioavailability, and target affinity.[1][2] Piperazine-containing drugs have demonstrated a wide spectrum of biological activities, with prominent applications in the treatment of central nervous system (CNS) disorders, such as schizophrenia and depression.[3][4] This technical guide provides an in-depth overview of the fundamental research on substituted piperazine compounds with a focus on their role as atypical antipsychotics, detailing their synthesis, pharmacological evaluation, and underlying mechanisms of action.
I. Synthesis of Substituted Piperazine Scaffolds
The synthesis of substituted piperazines is a well-established field in organic chemistry, with numerous methodologies available for the construction and functionalization of the piperazine core. A common and versatile approach involves the N-alkylation of a piperazine derivative with a suitable electrophile.
General Experimental Protocol: N-Alkylation of a Piperazine
A representative synthetic protocol for the preparation of a substituted piperazine, exemplified by the synthesis of a key intermediate for compounds like aripiprazole, is detailed below.[5][6]
Reaction Scheme:
Materials:
-
1-(2,3-Dichlorophenyl)piperazine
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 1-(2,3-dichlorophenyl)piperazine (1 molar equivalent) in dimethylformamide, add potassium carbonate (2 molar equivalents) and 1,4-dibromobutane (3 molar equivalents).
-
Stir the reaction mixture at 60°C for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with an equal volume of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated piperazine derivative.[5]
II. Pharmacological Evaluation of Substituted Piperazines as Atypical Antipsychotics
The therapeutic efficacy of atypical antipsychotics is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][7] Therefore, the pharmacological evaluation of novel substituted piperazine derivatives routinely involves in vitro receptor binding assays to determine their affinity for these key targets.
Data Presentation: Receptor Binding Affinities of Representative Atypical Antipsychotics
The following table summarizes the receptor binding affinities (Ki, in nM) of several well-established atypical antipsychotic drugs containing a substituted piperazine moiety. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Aripiprazole | 0.34 | 3.4 | [8] |
| Clozapine | 126 | 5.4 | [9] |
| Olanzapine | 1.1 | 4 | [10] |
| Risperidone | 3.1 | 0.12 | [10] |
Experimental Protocols for Key Pharmacological Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.[11][12]
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well microplate, combine the cell membrane preparation (20-40 µg protein/well), [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM).
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines a competitive radioligand binding assay to assess the affinity of test compounds for the human serotonin 5-HT2A receptor.[13][14]
Materials:
-
Membrane preparations from cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well microplate, add the cell membrane preparation (50-100 µg protein/well), [³H]Ketanserin (at a concentration near its Kd, e.g., 1 nM), and the test compound at various concentrations.
-
For the determination of non-specific binding, incubate the membrane preparation and radioligand with a high concentration of mianserin (10 µM).
-
Incubate the plates at 37°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[14]
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value and subsequently the Ki value as described in the dopamine D2 receptor binding assay protocol.
III. Signaling Pathways and Mechanism of Action
The therapeutic effects of atypical antipsychotics stem from their modulation of dopaminergic and serotonergic signaling pathways in the brain. The prevailing hypothesis for their "atypical" profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, is the combined antagonism of D2 and 5-HT2A receptors.[7]
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
The following diagram illustrates the simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors and the modulatory effect of atypical antipsychotics.
Caption: Simplified signaling of D2 and 5-HT2A receptors and their modulation by atypical antipsychotics.
Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel substituted piperazine derivatives as potential atypical antipsychotics.
Caption: Preclinical workflow for the evaluation of novel atypical antipsychotic candidates.
Conclusion
Substituted piperazine compounds remain a highly valuable and versatile scaffold in the development of new therapeutics, particularly for CNS disorders. Their favorable physicochemical properties and synthetic accessibility allow for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel substitution patterns on the piperazine core, guided by a deep understanding of their interactions with key biological targets and signaling pathways, holds significant promise for the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. sophion.com [sophion.com]
- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of 2-Ethylpiperazine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 2-ethylpiperazine, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. The routes described herein are based on established methodologies for analogous 2-alkylpiperazines and are adapted to provide a practical guide for the enantioselective synthesis of this specific target molecule.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of chirality, particularly at the C-2 position, allows for a more precise three-dimensional exploration of chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. 2-Ethylpiperazine, as a chiral building block, offers a valuable synthon for the development of novel therapeutics. This document outlines key asymmetric synthetic strategies to access enantiomerically enriched 2-ethylpiperazine.
Asymmetric Synthesis Routes
Two primary strategies for the asymmetric synthesis of 2-ethylpiperazine are presented: a chiral auxiliary-based approach and a catalytic asymmetric method proceeding through a piperazin-2-one intermediate.
Chiral Auxiliary-Mediated Synthesis
This robust method utilizes a chiral auxiliary to direct the stereoselective introduction of the ethyl group. The synthesis of (R)-2-ethylpiperazine is detailed below, starting from the chiral auxiliary (R)-(-)-phenylglycinol. A similar route using (S)-(+)-phenylglycinol would yield (S)-2-ethylpiperazine.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of (R)-2-Ethylpiperazine.
Step 1: Synthesis of the Protected Amino Alcohol
-
To a solution of (R)-(-)-phenylglycinol (1.0 eq.) and N-Boc glycine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting amide in tetrahydrofuran (THF) and add a solution of borane-THF complex (2.5 eq.) dropwise at 0 °C.
-
Reflux the mixture for 4 hours, then cool to 0 °C and quench carefully with methanol.
-
Concentrate the mixture and redissolve in DCM. Add triethylamine (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).
-
Stir at room temperature for 6 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the protected amino alcohol.
Step 2: Formation and Ethylation of the Chiral 2-Oxopiperazine
-
To a solution of the protected amino alcohol (1.0 eq.) and bromoacetic acid (1.1 eq.) in DCM at 0 °C, add DCC (1.1 eq.).
-
Stir at room temperature for 12 hours. Filter the byproduct and concentrate the filtrate.
-
Dissolve the residue in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq.) to remove the silyl protecting group.
-
Stir for 2 hours, then concentrate and purify the crude alcohol.
-
Dissolve the alcohol in THF, cool to 0 °C, and add sodium hydride (1.2 eq.). Stir for 30 minutes, then allow to warm to room temperature to effect cyclization.
-
After 4 hours, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the chiral 2-oxopiperazine.
-
Dissolve the 2-oxopiperazine (1.0 eq.) in dry THF at -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour.
-
Add iodoethane (1.2 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the ethylated 2-oxopiperazine.
Step 3: Final Deprotection to (R)-2-Ethylpiperazine
-
Dissolve the ethylated 2-oxopiperazine (1.0 eq.) in THF and add lithium aluminum hydride (LAH) (3.0 eq.) portion-wise at 0 °C.
-
Reflux the mixture for 8 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the aluminum salts and wash with THF.
-
Concentrate the filtrate. The residue contains the N-benzyl protected ethylpiperazine.
-
Dissolve the residue in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Hydrogenate the mixture under a balloon of H₂ for 24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain (R)-2-ethylpiperazine.
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Protected Amino Alcohol | (R)-(-)-Phenylglycinol | N-Boc Glycine, DCC, BH₃·THF, TBDMSCl | ~65 | N/A |
| 2 | Ethylated 2-Oxopiperazine | Chiral 2-Oxopiperazine | LDA, Iodoethane | ~75 | >90 |
| 3 | (R)-2-Ethylpiperazine | Ethylated 2-Oxopiperazine | LAH, Pd(OH)₂/C, H₂ | ~60 | N/A |
| Overall | (R)-2-Ethylpiperazine | (R)-(-)-Phenylglycinol | ~29 | >90 (ee) |
Note: Yields and de/ee are estimated based on similar reported syntheses for 2-methylpiperazine and may vary.[1][2]
Catalytic Asymmetric Synthesis via Piperazin-2-one
This modern approach utilizes a palladium-catalyzed asymmetric allylic alkylation to establish the chiral center, followed by reduction. This method is particularly effective for accessing α-substituted piperazines.[3][4]
Experimental Workflow for Catalytic Asymmetric Synthesis
Caption: Workflow for Catalytic Asymmetric Synthesis of 2-Ethylpiperazine.
Step 1: Asymmetric Allylic Alkylation
-
In a glovebox, add Pd₂(pmdba)₃ (5 mol %) and (S)-(CF₃)₃-t-BuPHOX ligand (12.5 mol %) to a vial.
-
Add toluene and stir for 20 minutes.
-
Add the N-protected piperazin-2-one substrate (1.0 eq.) and stir at 40 °C for 12-48 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the enantioenriched α-allyl-piperazin-2-one.
Step 2: Oxidative Cleavage and Reduction
-
Dissolve the α-allyl-piperazin-2-one (1.0 eq.) in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add sodium borohydride (NaBH₄) (3.0 eq.) portion-wise and allow the mixture to warm to room temperature.
-
Stir for 4 hours, then quench with saturated aqueous NH₄Cl.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
The resulting crude product is the α-hydroxyethyl-piperazin-2-one. This can be further processed. Alternatively, a more direct conversion from the allyl group to the ethyl group can be achieved via hydrogenation.
Step 3 (Alternative): Hydrogenation and Reduction
-
Dissolve the α-allyl-piperazin-2-one (1.0 eq.) in methanol and add Pd/C (10 mol%).
-
Hydrogenate under a balloon of H₂ for 12 hours.
-
Filter the catalyst and concentrate the filtrate to yield the α-ethyl-piperazin-2-one.
-
Dissolve the α-ethyl-piperazin-2-one in THF and reduce with LAH as described in the chiral auxiliary method (Step 3).
-
Perform final deprotection of the N-protecting groups as required to yield 2-ethylpiperazine.
| Step | Product | Starting Material | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | α-Allyl-Piperazin-2-one | N-Protected Piperazin-2-one | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | 70-90 | 85-98 |
| 2 & 3 | N-Protected 2-Ethylpiperazine | α-Allyl-Piperazin-2-one | Pd/C, H₂, LAH | ~60-70 | >95 |
| Overall | 2-Ethylpiperazine | N-Protected Piperazin-2-one | ~42-63 | >95 |
Note: Yields and ee are based on reported values for similar substrates and may require optimization for the specific 2-ethylpiperazine synthesis.[3][4]
Conclusion
The asymmetric synthesis of 2-ethylpiperazine can be effectively achieved through multiple synthetic strategies. The chiral auxiliary approach offers a classical and reliable method, while the palladium-catalyzed asymmetric alkylation represents a more modern and highly efficient alternative. The choice of route may depend on the availability of starting materials, desired scale, and specific stereochemical requirements. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this valuable chiral building block for drug discovery and development.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Notes and Protocols for the Chiral Resolution of 2-Ethylpiperazine Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpiperazine is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. The stereochemistry at the C2 position is often crucial for the biological activity and selectivity of the final drug substance. Consequently, the separation of the racemic mixture of 2-ethylpiperazine into its individual enantiomers, (R)-2-ethylpiperazine and (S)-2-ethylpiperazine, is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-ethylpiperazine, focusing on diastereomeric salt crystallization and enzymatic kinetic resolution, with a brief overview of chiral chromatography as an analytical and preparative tool.
Methods for Chiral Resolution
The resolution of racemic 2-ethylpiperazine can be achieved through several methods. The most common and industrially scalable methods are based on the formation of diastereomers that can be separated by their different physical properties.
Diastereomeric Salt Crystallization
This classical resolution technique is one of the most widely used methods for separating enantiomeric amines.[1][2] It involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[1]
Principle:
(±)-2-Ethylpiperazine + (+)-Chiral Acid → [(R)-2-Ethylpiperazine-(+)-Acid Salt] + [(S)-2-Ethylpiperazine-(+)-Acid Salt]
Due to the different spatial arrangements, the two diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. The resolved enantiomer is then recovered from the purified diastereomeric salt by treatment with a base. A similar process can be performed using a (-)-chiral acid to isolate the other enantiomer.
Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[1][3] For C-alkylated piperazines like 2-methylpiperazine, optically active tartaric acid has been shown to be an effective resolving agent.[4][5]
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[6] In the case of a racemic amine, an enzyme such as a lipase can be used to selectively acylate one enantiomer at a different rate than the other.
Principle:
(±)-2-Ethylpiperazine + Acyl Donor --(Enzyme)--> (R)-N-Acyl-2-Ethylpiperazine + (S)-2-Ethylpiperazine (unreacted)
The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated product and the unreacted starting material, both of which are highly enantioenriched. These can then be separated by conventional methods such as chromatography or extraction. Lipases are robust enzymes that can function in organic solvents, making them well-suited for synthetic applications.[7]
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[8] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds.[9]
Quantitative Data Summary
The following table summarizes representative data for the chiral resolution of piperazine derivatives. It is important to note that the specific values for 2-ethylpiperazine may vary depending on the exact experimental conditions.
| Resolution Method | Chiral Agent / Phase | Compound | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diastereomeric Salt Crystallization | Di-p-anisoyl-D-tartaric acid | Diphenyl-substituted N-methyl-piperazine | 37 | >98 (after recrystallization) | [10] |
| Enzymatic Kinetic Resolution | Lipase | 2-(Quinolin-8-yl)benzylalcohols | ~50 (for each enantiomer) | >98 | [7] |
| Kinetic Resolution by Lithiation | n-BuLi/(+)-sparteine | 2-Arylpiperazines | 38-44 (recovered material) | up to 99:1 er | [11] |
Note: Data for structurally related compounds are presented to illustrate the potential efficacy of the methods.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of 2-Ethylpiperazine (Adapted from protocols for 2-methylpiperazine)
This protocol is adapted from established procedures for the resolution of 2-methylpiperazine using L-tartaric acid.[4][5]
Materials:
-
Racemic 2-ethylpiperazine
-
L-(+)-Tartaric acid
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 molar equivalent of racemic 2-ethylpiperazine in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v).
-
In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent system. Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to obtain a high enantiomeric excess in the crystallized salt.
-
Slowly add the L-tartaric acid solution to the 2-ethylpiperazine solution with stirring at room temperature.
-
Stir the resulting mixture for 1-2 hours. The less soluble diastereomeric salt should begin to precipitate.
-
-
Crystallization and Isolation:
-
Optionally, heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum. This is the enantioenriched diastereomeric salt (e.g., (S)-2-ethylpiperazine-L-tartrate).
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in a minimal amount of water.
-
Cool the solution in an ice bath and add a 2M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated free amine into an organic solvent such as dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantioenriched 2-ethylpiperazine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved 2-ethylpiperazine using chiral HPLC or by preparing a chiral derivative for NMR analysis.
-
Protocol 2: General Protocol for Enzymatic Kinetic Resolution of 2-Ethylpiperazine
This is a general protocol and may require optimization of the enzyme, acyl donor, solvent, and reaction time.
Materials:
-
Racemic 2-ethylpiperazine
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate with triethylamine)
Procedure:
-
Enzymatic Reaction:
-
To a solution of racemic 2-ethylpiperazine (1.0 equivalent) in an anhydrous organic solvent, add an acyl donor (e.g., 1.5 equivalents of ethyl acetate).
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Separation of Products:
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of N-acylated 2-ethylpiperazine and the unreacted 2-ethylpiperazine by silica gel column chromatography. A solvent system such as hexane/ethyl acetate with a small amount of triethylamine (to prevent tailing of the amine) is often effective.
-
-
Hydrolysis of the Acylated Enantiomer (if desired):
-
The separated N-acylated 2-ethylpiperazine can be hydrolyzed back to the free amine by treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted 2-ethylpiperazine and the hydrolyzed product using chiral HPLC.
-
Conclusion
The chiral resolution of 2-ethylpiperazine is a critical process for the development of enantiomerically pure pharmaceuticals. Diastereomeric salt crystallization offers a robust and scalable method, while enzymatic kinetic resolution provides an elegant and highly selective alternative. The choice of method will depend on factors such as scale, cost, and the specific requirements of the synthetic route. The protocols provided herein serve as a detailed guide for researchers to perform and optimize the chiral resolution of this important synthetic building block. Analytical techniques such as chiral HPLC are indispensable for monitoring and confirming the success of the resolution process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-2-Ethylpiperazine Dihydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(R)-2-ethylpiperazine dihydrochloride is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and biologically active molecules. Its stereochemistry and the presence of two nitrogen atoms at distinct positions allow for the creation of diverse derivatives with specific pharmacological properties. These application notes provide an overview of its utility and detailed protocols for its incorporation into drug discovery workflows.
Overview of Applications
The piperazine ring is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1] Chiral 2-substituted piperazines, such as the (R)-2-ethyl derivative, are of particular interest as they introduce a three-dimensional element that can enhance target binding and specificity.
Derivatives of chiral 2-substituted piperazines have been explored for a variety of therapeutic targets, including but not limited to:
-
Antidepressants: As demonstrated in the formal synthesis of the chiral antidepressant drug mirtazapine.[2]
-
Anticancer Agents: The piperazine motif is a key component in numerous kinase inhibitors and other oncology drugs.
-
Central Nervous System (CNS) Agents: Arylpiperazine derivatives are widely used in the development of antipsychotic, anxiolytic, and other neuropsychopharmacological agents.
The primary utility of this compound lies in its function as a nucleophile in substitution and coupling reactions, allowing for its incorporation into a larger molecular framework. The dihydrochloride salt form ensures stability and ease of handling, and it can be readily converted to the free base for subsequent reactions.
Physicochemical and Purity Data
A summary of key physicochemical properties and typical purity specifications for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| CAS Number | 438050-07-8 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
| Storage Conditions | Room Temperature, dry conditions |
Experimental Protocols
The following protocols describe a general, scalable method for the preparation and subsequent functionalization of chiral 2-substituted piperazines, adapted from established synthetic routes for similar compounds.[2] This methodology starts from an enantiomerically pure α-amino acid, in this case, (R)-2-aminobutanoic acid, to generate the desired (R)-2-ethylpiperazine scaffold.
Protocol 1: Synthesis of Orthogonally Protected (R)-2-Ethylpiperazine
This protocol outlines a four-step synthesis to obtain an orthogonally protected (R)-2-ethylpiperazine, which can then be selectively deprotected and functionalized at either nitrogen atom.
Workflow Diagram:
Caption: Synthetic workflow for orthogonally protected (R)-2-ethylpiperazine.
Step 1: N-Boc Protection of (R)-2-Aminobutanoic Acid
-
To a solution of (R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-aminobutanoic acid.
Step 2: Amide Coupling and Nosyl Amine Addition
-
Dissolve N-Boc-(R)-2-aminobutanoic acid (1.0 eq) in dichloromethane (DCM).
-
Add N,N'-diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.
-
Add 2-nitrobenzenesulfonamide (nosylamide, 1.1 eq) followed by a coupling agent such as HATU (1.1 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the coupled product.
Step 3: Aza-Michael Addition for Piperazine Ring Formation
-
Dissolve the product from Step 2 (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-(R)-2-ethyl-N'-nosylpiperazine.
Step 4: Deprotection to this compound
-
Nosyl Deprotection: Dissolve the protected piperazine (1.0 eq) in a suitable solvent like DMF. Add a thiol source (e.g., thiophenol, 3.0 eq) and a base (e.g., K₂CO₃, 3.0 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by partitioning between ethyl acetate and water.
-
Boc Deprotection and Salt Formation: Dissolve the N-Boc protected piperazine in a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or diethyl ether). Stir at room temperature for 1-2 hours. The dihydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: N-Arylation of (R)-2-Ethylpiperazine
This protocol describes a general procedure for the N-arylation of (R)-2-ethylpiperazine with an activated aryl halide.
Workflow Diagram:
Caption: N-Arylation of (R)-2-ethylpiperazine.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., DMSO, DMF, acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add a base (e.g., K₂CO₃, 3.0 eq) to generate the free base in situ.
-
Add the aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-aryl-(R)-2-ethylpiperazine.
Quantitative Data Example (Hypothetical):
The following table presents hypothetical data for the N-arylation of (R)-2-ethylpiperazine with 4-fluoronitrobenzene, illustrating the type of quantitative data that should be recorded.
| Parameter | Value |
| Starting Material | This compound |
| Aryl Halide | 4-Fluoronitrobenzene |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | DMSO |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Signaling Pathway Context
While (R)-2-ethylpiperazine itself is an intermediate, its derivatives are often designed to interact with specific biological pathways. For instance, many piperazine-containing drugs target G-protein coupled receptors (GPCRs) or protein kinases. The diagram below illustrates a generalized signaling pathway where a hypothetical drug containing the (R)-2-ethylpiperazine moiety acts as a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by a drug derivative.
Conclusion
This compound is a key chiral intermediate with significant potential in drug discovery and development. The synthetic protocols provided herein offer a robust pathway for the creation of orthogonally protected derivatives, enabling the synthesis of diverse libraries of compounds for biological screening. The versatility of the piperazine scaffold ensures that this building block will continue to be a valuable tool for medicinal chemists in the design of novel therapeutics.
References
Application Notes and Protocols: The Role of Substituted Piperazines in Medicinal Chemistry, Featuring an Analog of (R)-2-ethylpiperazine dihydrochloride
Disclaimer: While the user requested information on (R)-2-ethylpiperazine dihydrochloride , a comprehensive search of publicly available scientific literature and drug databases did not yield a specific, well-documented therapeutic agent containing this exact moiety. This building block is commercially available, suggesting its potential use in drug discovery programs; however, detailed data on its incorporation into a late-stage clinical candidate or approved drug is not readily accessible.
To fulfill the core requirements of providing detailed application notes and protocols, this document will focus on a closely related and extensively studied drug molecule, Imatinib . Imatinib contains a C-substituted piperazine ring (N-methylpiperazine) and serves as an excellent case study to illustrate the principles of utilizing such scaffolds in medicinal chemistry. The information presented here on Imatinib can be extrapolated to understand the potential applications and experimental considerations for other substituted piperazines like this compound.
Introduction to Substituted Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1] Its popularity stems from several advantageous properties:
-
Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and bioavailability of the drug molecule.
-
Synthetic Tractability: The piperazine ring is synthetically versatile, allowing for the introduction of various substituents at the 1- and 4-positions to modulate potency, selectivity, and pharmacokinetic properties.
-
Pharmacophore Scaffolding: The rigid, chair-like conformation of the piperazine ring can effectively orient pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.
-
Metabolic Stability: The piperazine ring is generally metabolically stable, contributing to a longer half-life of the drug.
C-substituted piperazines, such as the N-methylpiperazine in Imatinib and the potential (R)-2-ethylpiperazine, offer an additional layer of structural diversity. The stereochemistry of the substituent on the carbon atom can significantly influence the binding affinity and selectivity of the molecule for its target.
Case Study: Imatinib - A Tyrosine Kinase Inhibitor
Imatinib (marketed as Gleevec®) is a cornerstone of targeted cancer therapy. It is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML). It also inhibits other tyrosine kinases such as c-Kit and PDGF-R. The N-methylpiperazine moiety of Imatinib is crucial for its activity, as it imparts the necessary aqueous solubility for oral bioavailability and engages in key interactions within the ATP-binding pocket of the Bcr-Abl kinase.
Quantitative Biological Data for Imatinib
The following table summarizes key quantitative data for Imatinib, illustrating the type of information that would be critical for evaluating a new drug candidate containing a substituted piperazine.
| Parameter | Value | Target/System | Reference |
| IC50 | 25 nM | v-Abl tyrosine kinase | [2] |
| 31 nM | Bcr-Abl autophosphorylation in cells | [2] | |
| 100 nM | c-Kit autophosphorylation in cells | [2] | |
| >100 µM | Src, KDR, Flt-3, EGFR, HER2 kinases | [2] | |
| Ki | 37 nM | Abl kinase | [3] |
| Cellular Activity | 200-400 nM | Inhibition of Bcr-Abl positive cell proliferation | [2] |
| Oral Bioavailability | 98% | Human | [4] |
| Protein Binding | 95% | Human plasma | [4] |
| Elimination Half-life | 18 hours | Human | [4] |
Signaling Pathway
Imatinib targets the Bcr-Abl tyrosine kinase, which is a constitutively active enzyme that drives the proliferation of cancer cells in CML. The diagram below illustrates the simplified signaling pathway and the point of intervention by Imatinib.
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling pathways and reducing cancer cell proliferation.
Experimental Protocols
The following are generalized protocols based on the synthesis and evaluation of Imatinib and its analogs. These can serve as a template for researchers working with new substituted piperazine-containing molecules.
Synthesis of an Imatinib Analog
This protocol outlines the key synthetic steps for a molecule structurally related to Imatinib, demonstrating the incorporation of the N-methylpiperazine moiety.
Caption: A generalized synthetic workflow for an Imatinib analog.
Protocol:
-
Synthesis of Intermediate A:
-
Dissolve 3-acetylpyridine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add 4-chloromethylbenzoyl chloride dropwise at 0°C.
-
Add a non-nucleophilic base (e.g., triethylamine) and stir the reaction at room temperature overnight.
-
Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain Intermediate A.
-
-
Synthesis of Intermediate B:
-
Dissolve Intermediate A in a polar aprotic solvent (e.g., dimethylformamide).
-
Add 1-methylpiperazine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield Intermediate B.
-
-
Synthesis of the Final Product:
-
In a reaction vessel, combine Intermediate B and 4-(3-pyridyl)-2-aminopyrimidine.
-
Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 100-120°C for 12-24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final Imatinib analog.
-
In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
32P-ATP
-
Test compound (e.g., Imatinib analog)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant Bcr-Abl kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding 32P-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated 32P-ATP.
-
Measure the amount of incorporated 32P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This protocol is used to determine the effect of a compound on the growth of cancer cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K-562)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound
-
Cell proliferation reagent (e.g., MTT or WST-1)
-
96-well microplate
-
Plate reader
Protocol:
-
Seed the Bcr-Abl positive cells in a 96-well microplate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Conclusion
While specific data on the medicinal chemistry applications of this compound are not widely reported, the principles of its use can be effectively understood through the lens of well-established drugs like Imatinib. The substituted piperazine moiety is a powerful tool in drug design, offering a means to fine-tune the physicochemical and pharmacological properties of a molecule. The experimental protocols provided herein offer a foundational framework for researchers engaged in the synthesis and evaluation of novel compounds incorporating this versatile scaffold. Further research into the unique properties conferred by the (R)-2-ethyl substitution could reveal novel therapeutic opportunities.
References
Application Note: High-Throughput Analysis of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a class of psychoactive substances that have gained notoriety as designer drugs, often marketed as alternatives to illicit substances like ecstasy and amphetamines.[1] Their stimulant and hallucinogenic effects have led to widespread abuse, making their accurate detection and quantification critical in clinical, forensic, and research settings.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of piperazine derivatives in various matrices, including biological fluids and seized materials.[4] This application note provides detailed protocols for the GC-MS analysis of common piperazine derivatives, including 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), often found in combination.[2][3]
Principle
This method involves the extraction of piperazine derivatives from the sample matrix, followed by derivatization to enhance their volatility and thermal stability for GC analysis. The derivatized compounds are then separated on a gas chromatographic column and detected by a mass spectrometer. The mass spectrometer provides both qualitative identification based on the mass spectrum of the compound and quantitative data by monitoring specific ions.
Experimental Protocols
Protocol 1: Simultaneous Quantification of BZP and TFMPP in Biological Matrices
This protocol is adapted from a validated method for the analysis of BZP and TFMPP in plasma, urine, and cell culture medium.[2][3]
1. Sample Preparation
-
Plasma:
-
To 500 µL of plasma, add an internal standard (IS) solution (e.g., 10 µL of 100 µg/mL 4-hydroxy-3-methoxybenzylamine hydrochloride).[3]
-
Perform protein precipitation.
-
-
Urine:
-
To 500 µL of urine, add an internal standard (IS) solution (e.g., 10 µL of 100 µg/mL 4-hydroxy-3-methoxybenzylamine hydrochloride).[3]
-
Perform enzymatic hydrolysis.
-
-
Cell Culture Medium:
-
To 500 µL of cell culture medium, add an internal standard (IS) solution (e.g., 10 µL of 50 µg/mL phenylpropanolamine).[3]
-
Perform a liquid-liquid extraction.
-
2. Solid-Phase Extraction (SPE)
-
Condition a solid-phase extraction column.
-
Load the pre-treated sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes of interest using 2 mL of a 5% NH₄OH/MeOH solution into a glass tube.[2]
3. Derivatization
-
Evaporate the eluate to dryness under a stream of nitrogen. To ensure complete removal of water, leave the tubes in a desiccator with phosphorus pentoxide (P₂O₅) overnight.[2]
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[2]
-
Incubate the mixture at 70°C for 30 minutes.[2]
-
Cool the samples to room temperature and dry them under a nitrogen stream.[2]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.[2]
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[2]
-
Injection: 1 µL, splitless mode with a pulse pressure of 40 psi at 250°C.[2]
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[3]
-
-
Transfer Line Temperature: 280°C.[3]
-
Ionization Energy: 70 eV.[3]
-
Acquisition Mode:
Protocol 2: Analysis of Piperazine Derivatives in Seized Materials
This protocol is a general approach for the analysis of piperazine derivatives in solid samples like tablets or powders.
1. Sample Preparation
-
Accurately weigh about 30 mg of the homogenized powder sample.
-
Dissolve the sample in 7 mL of 2-methyl-propan-2-ol in a 10 mL volumetric flask.
-
Place the sample in an ultrasonic bath for 30 minutes to ensure complete dissolution.
-
Dilute to the final volume with the same solvent.[5]
-
If necessary, filter the solution before injection.
2. GC-MS Instrumentation and Conditions (Alternative Method)
-
GC-MS System: Agilent 7890A GC/MS or equivalent.
-
Column: 100% trifluoropropyl methyl polysiloxane (Rtx-200) capillary column (30 m x 0.25 mm, 0.50 µm).[6][7]
-
Injection: 1 µL, splitless mode at 250°C.[6]
-
Carrier Gas: Helium at 0.7 mL/minute.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 12°C/min to 180°C, hold for 2 min.
-
Ramp 2: 10°C/min to 200°C, hold for 5 min.[6]
-
-
Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described GC-MS method for the analysis of BZP and TFMPP in biological matrices.[2][3]
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| BZP | Plasma | 0 - 10 | > 0.99 | 0.004 | 0.016 |
| TFMPP | Plasma | 0 - 10 | > 0.99 | 0.004 | 0.016 |
| BZP | Urine | 0 - 10 | > 0.99 | 0.002 | 0.008 |
| TFMPP | Urine | 0 - 10 | > 0.99 | 0.002 | 0.008 |
| BZP | Cell Culture Medium | 0 - 10 | > 0.99 | 0.156 | 0.312 |
| TFMPP | Cell Culture Medium | 0 - 10 | > 0.99 | 0.312 | 0.625 |
Data sourced from a validated GC-MS method.[2][3]
Table 2: Extraction Efficiency
| Analyte | Matrix | Concentration (µg/mL) | Extraction Efficiency (%) |
| BZP | Plasma | 0.016 | 79 - 96 |
| 0.4 | |||
| 10 | |||
| TFMPP | Plasma | 0.016 | 79 - 96 |
| 0.4 | |||
| 10 | |||
| BZP | Urine | 0.016 | 90 - 108 |
| 0.4 | |||
| 10 | |||
| TFMPP | Urine | 0.016 | 90 - 108 |
| 0.4 | |||
| 10 | |||
| BZP | Cell Culture Medium | 0.625 | 76 - 101 |
| 2.5 | |||
| 10 | |||
| TFMPP | Cell Culture Medium | 0.625 | 76 - 101 |
| 2.5 | |||
| 10 |
Extraction efficiency was assessed at three different concentrations.[2][3]
Table 3: Selected Ions for SIM Mode Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Phenylpropanolamine (IS) | 140 | 117, 203, 230 |
| 4-hydroxy-3-methoxybenzylamine hydrochloride (IS) | 345 | 69, 216, 232, 248 |
| 1-benzylpiperazine (BZP) | 272 | 91, 175, 181 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 326 | 173, 200, 229 |
These ions are monitored for the quantitative measurement of the respective compounds.[2]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scholars.direct [scholars.direct]
- 3. scholars.direct [scholars.direct]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of 2-Ethylpiperazine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-ethylpiperazine, a chiral molecule of interest in pharmaceutical development. Due to the stereospecific interactions of enantiomers with biological systems, their separation and quantification are critical. This document provides a comprehensive protocol, including instrumentation, chromatographic conditions, and sample preparation. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (R)- and (S)-enantiomers.
Introduction
2-Ethylpiperazine is a chiral diamine that serves as a building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules can significantly influence their pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development and validation of analytical methods to control the enantiomeric purity of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[3] This application note describes a robust HPLC method for the enantiomeric separation of 2-ethylpiperazine.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size. Other polysaccharide-based columns like Chiralpak® IC or ID could also be screened for optimal separation.[4]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Racemic 2-ethylpiperazine standard
-
(R)-2-ethylpiperazine and (S)-2-ethylpiperazine reference standards (if available)
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (Note: Piperazine and its simple derivatives lack a strong chromophore, so low UV wavelength is used. Derivatization with a UV-active tag like NBD-Cl can enhance sensitivity if required).
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 2-ethylpiperazine in the mobile phase at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Data Presentation
The following table summarizes the expected chromatographic results for the enantiomeric separation of 2-ethylpiperazine under the specified conditions.
| Parameter | (S)-2-Ethylpiperazine | (R)-2-Ethylpiperazine |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{ | c |
Note: The elution order of the enantiomers should be confirmed by injecting individual standards if available.
Experimental Workflow Diagram
Caption: Workflow for the enantiomeric separation of 2-ethylpiperazine.
Conclusion
The described HPLC method provides a reliable and robust protocol for the enantiomeric separation of 2-ethylpiperazine. The use of a Chiralpak® IA column with a mobile phase consisting of acetonitrile, methanol, and diethylamine allows for baseline resolution of the (R)- and (S)-enantiomers. This method is suitable for quality control applications in pharmaceutical manufacturing and for the analysis of enantiomeric purity in drug development processes. Further optimization, such as screening different chiral stationary phases or modifying the mobile phase composition, may be performed to enhance separation efficiency if required.[5]
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the NMR Characterization of (R)-2-Ethylpiperazine Dihydrochloride
Introduction
(R)-2-ethylpiperazine dihydrochloride is a chiral organic compound of interest in pharmaceutical research and development due to the prevalence of the piperazine moiety in many biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of such compounds. These application notes provide a detailed protocol for the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data and experimental workflows.
Predicted NMR Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, including 2-alkylpiperazines and their hydrochloride salts. The protonation of the two nitrogen atoms in the piperazine ring is expected to cause a significant downfield shift of the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.60 - 3.75 | m | - | 1H |
| H-3 (axial) | 3.75 - 3.90 | m | - | 1H |
| H-3 (equatorial) | 3.45 - 3.60 | m | - | 1H |
| H-5 (axial) | 3.75 - 3.90 | m | - | 1H |
| H-5 (equatorial) | 3.45 - 3.60 | m | - | 1H |
| H-6 (axial) | 3.25 - 3.40 | m | - | 1H |
| H-6 (equatorial) | 3.05 - 3.20 | m | - | 1H |
| -CH₂- (ethyl) | 1.80 - 1.95 | m | - | 2H |
| -CH₃ (ethyl) | 1.05 - 1.15 | t | 7.4 | 3H |
| N₁-H | 9.50 - 10.50 | br s | - | 1H |
| N₄-H | 9.50 - 10.50 | br s | - | 1H |
Note: The chemical shifts are referenced to TMS. The broad singlets (br s) for the N-H protons are due to quadrupole broadening and potential exchange with residual water.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 55.0 - 58.0 |
| C-3 | 42.0 - 45.0 |
| C-5 | 42.0 - 45.0 |
| C-6 | 40.0 - 43.0 |
| -CH₂- (ethyl) | 23.0 - 26.0 |
| -CH₃ (ethyl) | 9.0 - 12.0 |
Note: The chemical shifts are referenced to TMS.
Experimental Protocols
Sample Preparation
-
Solvent Selection : Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents for amine hydrochlorides. D₂O is suitable for observing the carbon and non-exchangeable proton signals, while DMSO-d₆ allows for the observation of the N-H proton signals.
-
Sample Weighing : Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing : Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Reference Standard : Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm). For samples in D₂O, a small amount of a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used.
NMR Data Acquisition
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, or more, depending on the sample concentration.
-
Temperature : 298 K.
-
Data Processing and Analysis
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction : Manually phase the spectra and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analysis of Coupling Patterns : Analyze the multiplicity and coupling constants (J-values) in the ¹H NMR spectrum to establish proton connectivity.
-
2D NMR : For unambiguous assignment of all proton and carbon signals, it is recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Structural Assignment of this compound
Caption: Structure with atom numbering for NMR assignment.
Application Notes and Protocols for (R)-2-Ethylpiperazine Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, preparation, and use of (R)-2-ethylpiperazine dihydrochloride solutions in a research and drug development setting. This document outlines the material's properties, safe handling procedures, and step-by-step protocols for solution preparation and potential applications as a chiral building block in organic synthesis.
Physicochemical Properties and Safety Data
This compound is a chiral amine salt, typically supplied as a solid.[1] Its properties are crucial for accurate and safe experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | Room Temperature or 2-8°C | [2][3] |
| Purity | Typically ≥95% | [2] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[2] All handling of the solid and its solutions should be performed in a well-ventilated area or a chemical fume hood.[2]
Table 2: Hazard and Precautionary Information
| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fumes. | [2] |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| H315: Causes skin irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |
| H332: Harmful if inhaled | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| H335: May cause respiratory irritation | P405: Store locked up. | [2] |
Solubility and Solution Stability
The solubility of this compound is a critical parameter for its use in solution-phase chemistry. As a dihydrochloride salt of an amine, it is expected to be soluble in polar protic solvents.
Table 3: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Highly Soluble | Amine salts are generally water-soluble.[4] |
| Methanol | Soluble | A polar protic solvent. |
| Ethanol | Soluble | A polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A nonpolar aprotic solvent. |
Solution Stability:
Solutions of amine hydrochlorides in aqueous media are generally stable. However, the stability of this compound solutions can be influenced by factors such as pH, temperature, and light exposure. For long-term storage, it is recommended to store aqueous solutions at 2-8°C and protected from light. The stability of the free base in solution is pH-dependent, with the protonated form being more stable in acidic to neutral conditions.
Experimental Protocols
Protocol for Preparation of a 1 M Aqueous Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound in deionized water.
Materials:
-
This compound (MW: 187.11 g/mol )
-
Deionized water
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Weighing paper and spatula
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound for the desired volume of 1 M solution (e.g., for 10 mL of 1 M solution, 1.8711 g is required).
-
Accurately weigh the calculated mass of the compound on weighing paper using an analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add approximately 70-80% of the final volume of deionized water to the volumetric flask.
-
Place the magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
Once the solid is fully dissolved and the solution is at room temperature, add deionized water to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Label the flask with the compound name, concentration, solvent, and date of preparation. Store at 2-8°C.
Protocol for Use as a Chiral Building Block in Amide Coupling Reactions
(R)-2-Ethylpiperazine is a valuable chiral building block for the synthesis of complex molecules in drug discovery.[5] The following is a general protocol for its use in an amide coupling reaction after in-situ neutralization of the dihydrochloride salt.
Materials:
-
This compound
-
A carboxylic acid
-
A peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (1.1 equivalents) in the anhydrous solvent.
-
Add the solution of the activated carboxylic acid to the solution of the free (R)-2-ethylpiperazine.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude product.
-
Purify the product using column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general structure and a typical experimental workflow for the use of this compound.
Caption: Workflow for amide coupling using (R)-2-ethylpiperazine.
As (R)-2-ethylpiperazine is primarily used as a synthetic intermediate, a specific signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship in its application in chiral synthesis.
References
Applications of Chiral Piperazines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its physicochemical properties that often lead to improved aqueous solubility and oral bioavailability.[1][2] The introduction of chirality to the piperazine core significantly expands the chemical space, allowing for fine-tuned interactions with biological targets and often leading to enhanced potency, selectivity, and reduced off-target effects.[3] This document provides an overview of the applications of chiral piperazines in drug discovery, including case studies of approved drugs, detailed experimental protocols, and visualizations of relevant biological pathways.
Applications in Approved and Investigational Drugs
Chiral piperazines are integral components of numerous drugs across various therapeutic areas. The specific stereochemistry of the piperazine moiety is often crucial for the drug's efficacy and safety profile.
Table 1: Examples of Drugs Containing a Chiral Piperazine Moiety
| Drug Name (Brand Name) | Chiral Piperazine Structure | Therapeutic Area | Mechanism of Action | Biological Data (IC50, Ki, etc.) |
| Lurasidone (Latuda) | (3aR,7aR)-octahydro-1H-isoindole fused piperazine | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors; partial agonist at 5-HT1A receptors.[4][5][6] | Ki: 0.994 nM (D2), 0.495 nM (5-HT2A), 0.405 nM (5-HT7), 1.84 nM (α2C) |
| Opicapone (Ongentys) | (R)-5-(3-(2,5-dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl)-3-nitro-1,2-benzenediol | Antiparkinsonian | Peripherally acting, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[7][8][9] | IC50: 16.2 nM (human liver COMT) |
| Balofloxacin (Q-Roxin) | (S)-(-)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | Antibiotic | Inhibition of bacterial DNA gyrase and topoisomerase IV.[10][11][12] | MIC90: 0.06-4 µg/mL against various bacteria |
| Tasimelteon (Hetlioz) | (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide | Chronobiotic | Selective agonist for melatonin receptors MT1 and MT2.[13][14][15] | Ki: 0.17 nM (MT1), 0.06 nM (MT2) |
Data compiled from publicly available sources.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of chiral piperazine-containing drugs are a direct result of their interaction with specific biological targets, leading to the modulation of signaling pathways.
Lurasidone's efficacy in treating schizophrenia and bipolar depression is attributed to its balanced antagonism of D2 and 5-HT2A receptors, along with its high affinity for 5-HT7 receptors and partial agonism at 5-HT1A receptors.[4][5][16] This profile is thought to contribute to its antipsychotic effects with a relatively low risk of metabolic side effects.[16][17]
Caption: Lurasidone's multi-target receptor binding profile.
Opicapone enhances the efficacy of levodopa in Parkinson's disease by inhibiting the COMT enzyme in the periphery.[7][8] This prevents the breakdown of levodopa, increasing its bioavailability for conversion to dopamine in the brain.[9][18]
Caption: Mechanism of Opicapone in Parkinson's therapy.
Experimental Protocols
The synthesis and evaluation of chiral piperazine-containing compounds require robust and reproducible experimental methods.
This protocol outlines a general method for the synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids, a common and versatile approach.[19]
Workflow for Chiral Piperazine Synthesis
Caption: General workflow for chiral piperazine synthesis.
Detailed Methodology:
-
Protection of the Amino Group:
-
Dissolve the starting α-amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate, 2.5 eq) and cool the mixture to 0 °C.
-
Slowly add a protecting group reagent (e.g., benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)2O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by extracting the product into an organic solvent, followed by washing and drying. Purify by column chromatography or recrystallization.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the N-protected amino acid (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and slowly add a reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride, 1.5-2.0 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Carefully quench the reaction with a suitable solvent (e.g., methanol or water) at 0 °C.
-
Perform an aqueous workup, extract the product, and purify as needed.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the N-protected amino alcohol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.
-
Slowly add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure. The resulting activated intermediate is often used directly in the next step.
-
-
Cyclization with a Protected Ethylenediamine:
-
Combine the activated N-protected amino alcohol (1.0 eq) with a mono-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine, 1.5 eq) and a base (e.g., potassium carbonate, 3.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Heat the mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting protected chiral piperazine by column chromatography.
-
-
Deprotection:
-
The final deprotection step will depend on the protecting groups used.
-
For a Boc group, treat the protected piperazine with a strong acid (e.g., trifluoroacetic acid in dichloromethane).
-
For a Cbz group, perform hydrogenolysis using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, neutralize (if necessary), and isolate the final chiral piperazine product, often as a salt.
-
This protocol describes a general radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR), a common target for drugs containing chiral piperazines.
Workflow for Receptor Binding Assay
Caption: Workflow for a typical in vitro receptor binding assay.
Detailed Methodology:
-
Materials and Reagents:
-
Cell membranes from a cell line overexpressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and other additives).
-
Test compounds (chiral piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target).
-
96-well plates and glass fiber filter mats.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Assay Procedure:
-
Thaw the cell membranes on ice. Dilute to the desired concentration in cold assay buffer.
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Add buffer or DMSO for total binding wells and the non-specific binding control for its designated wells.
-
Add the radioligand to all wells at a concentration near its Kd value.
-
Initiate the binding reaction by adding the diluted cell membranes to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat.
-
Place the filter mat in a sample bag, add scintillation cocktail, and seal.
-
Measure the radioactivity on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
Chiral piperazines continue to be a highly valuable scaffold in the design of new therapeutic agents.[1][2][20] Their ability to confer favorable physicochemical properties and to allow for precise three-dimensional arrangements of pharmacophoric groups ensures their continued importance in drug discovery. Future applications will likely focus on the development of highly selective ligands for complex targets, including allosteric modulators and biased agonists, where the stereochemical rigidity and versatility of the chiral piperazine ring can be fully exploited. Advances in asymmetric synthesis and catalytic methods will further facilitate the exploration of novel and more complex chiral piperazine derivatives.[21][22][23]
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 6. Lurasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Opicapone - Wikipedia [en.wikipedia.org]
- 8. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Opicapone? [synapse.patsnap.com]
- 10. What is the mechanism of Balofloxacin? [synapse.patsnap.com]
- 11. Balofloxacin - Wikipedia [en.wikipedia.org]
- 12. What is Balofloxacin used for? [synapse.patsnap.com]
- 13. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 14. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-2-ethylpiperazine dihydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of Racemic 2-Ethylpiperazine
-
Question: My initial synthesis of racemic 2-ethylpiperazine is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of 2-substituted piperazines can stem from several factors. A common route involves the reaction of ethylenediamine with a propylene dihalide or epoxide, which can lead to side reactions. Key areas to investigate include:
-
Side Reactions: The formation of N,N'-diethylpiperazine is a common byproduct in piperazine alkylations[1]. To minimize this, consider using a large excess of piperazine or a protecting group strategy.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can promote side product formation. Optimization of these parameters is crucial.
-
Purity of Starting Materials: Ensure the purity of ethylenediamine and the ethylating agent, as impurities can interfere with the reaction.
-
Issue 2: Inefficient Chiral Resolution
-
Question: I am struggling to resolve the racemic 2-ethylpiperazine. What are the key factors for a successful chiral resolution?
-
Answer: Chiral resolution of amines like 2-ethylpiperazine is a common and effective method to obtain the desired enantiomer[2][3]. Success often depends on the following:
-
Choice of Resolving Agent: The selection of the chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, is critical. The diastereomeric salts formed must have significantly different solubilities to allow for separation by fractional crystallization[2]. It may be necessary to screen several resolving agents to find the most effective one.
-
Solvent System: The solvent used for crystallization plays a major role in the separation of diastereomeric salts. A solvent system where one salt is sparingly soluble while the other remains in solution is ideal. Experiment with different solvents and solvent mixtures.
-
Cooling Rate: A slow and controlled cooling rate during crystallization is essential to allow for the selective precipitation of the desired diastereomeric salt and to avoid co-precipitation of the other diastereomer.
-
Issue 3: Difficulty in Purifying the Final Dihydrochloride Salt
-
Question: After obtaining the (R)-2-ethylpiperazine free base, I am facing challenges in purifying the final dihydrochloride salt. What purification methods are recommended?
-
Answer: Purification of the dihydrochloride salt is crucial to obtain a product of high purity.
-
Crystallization: The most common method for purifying piperazine salts is crystallization[4]. Dissolving the crude salt in a suitable solvent (e.g., ethanol, methanol, or mixtures with other organic solvents) and allowing it to crystallize can effectively remove impurities.
-
Washing: Washing the filtered crystals with a cold, anhydrous solvent can help remove any remaining soluble impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining enantiomerically pure (R)-2-ethylpiperazine?
A1: There are three primary strategies for synthesizing enantiopure 2-substituted piperazines:
-
Asymmetric Synthesis from Chiral Precursors: This "chiral pool" approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry[5][6][7].
-
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to directly synthesize the desired enantiomer from achiral starting materials. Methods like asymmetric allylic alkylation of piperazin-2-ones followed by reduction can be employed[8][9].
Q2: What are the potential byproducts in the synthesis of 2-ethylpiperazine, and how can they be minimized?
A2: A significant byproduct can be the N,N'-diethylpiperazine, arising from the dialkylation of the piperazine ring[1]. To minimize its formation, one can use a large excess of piperazine relative to the ethylating agent. Another strategy is to use a mono-protected piperazine, which allows for controlled alkylation at the unprotected nitrogen, followed by deprotection.
Q3: How is the final dihydrochloride salt typically prepared from the free base?
A3: The dihydrochloride salt is generally prepared by dissolving the purified (R)-2-ethylpiperazine free base in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or diethyl ether) and then adding a solution of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl) until the precipitation of the salt is complete. The salt is then collected by filtration, washed with an anhydrous solvent, and dried.
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Ethylpiperazine
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethylenediamine (1.0 eq).
-
Addition of Reagents: Slowly add 1,2-dichloropropane (1.1 eq) to the ethylenediamine.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Chiral Resolution of 2-Ethylpiperazine
-
Salt Formation: Dissolve the racemic 2-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.
-
Crystallization: Slowly add the mandelic acid solution to the 2-ethylpiperazine solution with stirring. Allow the mixture to stand at room temperature and then cool to induce crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the (R)-2-ethylpiperazine free base.
-
Extraction: Extract the free base with an organic solvent, dry the organic layer, and remove the solvent.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).
Protocol 3: Preparation of this compound
-
Salt Formation: Dissolve the purified (R)-2-ethylpiperazine free base in anhydrous ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in ethanol (2.2 eq) to the piperazine solution with stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate. Cool the mixture to ensure complete precipitation, then collect the solid by filtration.
-
Washing and Drying: Wash the collected salt with cold, anhydrous ethanol and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Chiral Resolution Conditions for Amines (Illustrative Examples)
| Amine Substrate | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) (%) |
| 1-Phenylethylamine | (R)-(-)-Mandelic Acid | Ethanol | 85 | >98 |
| 2-Methylpiperidine | (S)-(+)-Mandelic Acid | Isopropanol | 78 | 95 |
| 2-Ethylpiperazine (Hypothetical) | (R)-(-)-Tartaric Acid | Methanol/Water | ~70-80 | >99 |
Note: Data for 2-ethylpiperazine is hypothetical and serves as a target for optimization.
Table 2: Typical Reaction Parameters for N-Alkylation of Piperazines
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperazine | Ethyl bromide | K2CO3 | Acetonitrile | Reflux | 12 | 65 |
| N-Boc-piperazine | Ethyl iodide | NaH | DMF | 25 | 6 | 85 |
| Piperazine | Diethyl sulfate | None | Water | 80 | 8 | 55 |
Visualizations
Caption: Synthetic pathway for this compound via chiral resolution.
References
- 1. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
Technical Support Center: Purification of (R)-2-ethylpiperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-ethylpiperazine dihydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound? A1: The primary goal of recrystallization is to purify the solid this compound.[1] The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][2] This technique is highly effective for removing process-related impurities and by-products, leading to a final product with high chemical purity.[3]
Q2: How do I select an appropriate solvent for the recrystallization? A2: A suitable solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] This temperature-dependent solubility is crucial for achieving a good yield. The solvent should also be chemically inert, not reacting with the compound.[1] For dihydrochloride salts like this one, polar protic solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are often good starting points.[4][5] It is recommended to perform small-scale screening tests with various solvents to determine the optimal choice.
Q3: this compound is hygroscopic. How does this property impact the recrystallization and handling process? A3: Hygroscopicity, the tendency to absorb moisture from the air, presents several challenges. During the procedure, absorbed water can alter the solvent properties, potentially increasing the solubility of the compound and reducing the final yield.[6] After isolation, the purified crystals can absorb atmospheric moisture, becoming sticky or even dissolving.[7] Therefore, it is critical to use dry solvents, handle the compound quickly in a low-humidity environment (like a glove box if available), and employ rigorous drying methods post-filtration.[7][8]
Q4: What are the critical safety precautions to consider during this procedure? A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. When heating solvents, especially flammable ones like ethanol or methanol, use a steam bath or a heating mantle, never an open flame. The process should be conducted in a well-ventilated fume hood. Heating dihydrochloride salts in solution can potentially release HCl vapor, which is corrosive and hazardous to inhale.[9] Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8]
Troubleshooting Guide
Q1: My compound separated as an oil instead of forming crystals. What went wrong and how can I fix it? A1: This phenomenon, known as "oiling out," occurs when the compound's solubility is exceeded at a temperature above its melting point or when significant impurities are present.[10][11] The oil is essentially a liquid form of your impure product and can trap impurities, hindering purification.[6][11]
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent. This keeps the compound dissolved for longer during the cooling phase, allowing it to reach a lower temperature before crystallizing.[12]
-
Solution 2: Slow Down Cooling: A shallow pool of solvent with high surface area can cool too quickly.[12] Ensure the flask is insulated (e.g., placed on a cork ring) and allowed to cool slowly to room temperature before moving to an ice bath.
-
Solution 3: Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system.[6]
Q2: The solution has cooled, but no crystals have formed. What should I do? A2: The solution may be supersaturated, or crystallization may be kinetically slow. Several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the crude or pure this compound to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[12]
-
Further Cooling: If crystals still do not form at room temperature, cool the solution further using an ice-water bath.[6]
-
Concentration: If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent to reach saturation, then attempt to cool and crystallize again.[12]
Q3: My final yield is very low. What are the common causes? A3: A low yield is a frequent issue in recrystallization.[12] Common causes include:
-
Using Too Much Solvent: The most common error is adding too much solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12]
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the solution and filtration apparatus are kept hot.
-
Washing with Too Much Solvent: Washing the final crystals with an excessive amount of cold solvent, or with solvent that is not cold enough, will dissolve some of the purified product.[13]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
Q4: After recrystallization, my product is still impure. What happened? A4: While highly effective, recrystallization may not remove all impurities in a single pass, especially if the impurities are structurally similar to the target compound.[3]
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[12] Slow, controlled cooling is essential for forming pure crystals.
-
Insufficient Washing: Failure to wash the filtered crystals with a small amount of fresh, cold solvent can leave behind mother liquor on the crystal surfaces, which is rich in impurities.[14]
-
Co-crystallization: In some cases, an impurity may have similar solubility and structural properties, allowing it to incorporate into the crystal lattice of the desired compound.[3] A second recrystallization or an alternative purification method may be necessary.
Q5: The final product is clumpy and difficult to handle. How do I properly dry this hygroscopic salt? A5: Dihydrochloride salts, especially of amines, are often hygroscopic and require careful drying.[8] Air drying is usually insufficient.
-
Vacuum Drying: The most effective method is to dry the crystals under high vacuum.[7] A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used, but ensure the temperature is well below the compound's melting or decomposition point.
-
Desiccator: Place the crystals in a desiccator under vacuum with a strong desiccant (e.g., phosphorus pentoxide or fresh sodium hydroxide pellets).[15]
-
Inert Gas Flow: Drying under a flow of a dry, inert gas like nitrogen or argon can also be effective.[7]
Data Presentation & Protocols
Quantitative Data
Table 1: Solvent System Selection Guide for this compound Specific solubility data is not readily available; this table is based on the general properties of piperazine salts and recrystallization principles.[1][4][5]
| Solvent System | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Potential Issues |
| Ethanol | Good | Fair to Good | May require a large volume; hygroscopic. |
| Methanol | Very Good | Fair | High solubility at low temps may reduce yield. |
| Isopropanol | Fair to Good | Good | Lower solubility may require higher volumes. |
| Ethanol/Water | Excellent | Excellent (adjustable) | Ratio is critical; too much water increases solubility. |
| Methanol/Isopropanol | Very Good | Excellent (adjustable) | Good for anti-solvent crystallization. |
Table 2: Analytical Methods for Purity Assessment This table outlines common analytical techniques to identify and quantify potential impurities.[16][17][18]
| Analytical Method | Purity Aspect Assessed | Detectable Impurities |
| HPLC/UPLC | Overall purity, presence of non-volatile impurities. | Starting materials, by-products, degradation products.[16] |
| GC | Residual solvents, volatile impurities. | Residual ethanol, methanol, isopropanol, etc.[18] |
| ¹H NMR Spectroscopy | Structural confirmation, purity. | Process-related impurities, residual solvents.[19] |
| LC-MS | Identification of unknown impurities. | By-products and degradation products.[17][20] |
| Karl Fischer Titration | Water content. | Residual water due to hygroscopicity. |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add the chosen solvent dropwise while heating until the solid just dissolves. Allow the tube to cool to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture with gentle swirling using a heating mantle or steam bath until the solvent boils. Continue adding small portions of the hot solvent until all of the solid has just dissolved.[2] Avoid adding a large excess of solvent, as this will reduce the final yield.[12]
-
Decolorization/Hot Filtration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. To remove the carbon or any insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Transfer the crystalline slurry into the funnel and apply vacuum.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any residual mother liquor. Reapply the vacuum to draw the wash solvent through the filter.[14] Repeat this wash step if necessary.
-
Drying: Leave the crystals on the filter with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the semi-dry solid to a watch glass or petri dish and dry thoroughly in a vacuum oven at 40-50 °C or in a vacuum desiccator until a constant weight is achieved.[7][8]
Visualizations
Experimental & Logical Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. experimental chemistry - Drying salts with HCl solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. qascf.com [qascf.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Synthesis of Monosubstituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of monosubstituted piperazines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of monosubstituted piperazines, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Monosubstituted Product
-
Potential Cause: A significant side reaction is the formation of the N,N'-disubstituted piperazine byproduct. This occurs because the initial monosubstituted product can react further with the electrophile.[1]
-
Recommended Solutions:
-
Use of Excess Piperazine: Employing a large excess of piperazine can statistically favor the monosubstitution reaction.
-
Slow Addition of Electrophile: Adding the electrophile dropwise to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thus minimizing disubstitution.
-
Employ a Protecting Group: The most common and effective method is to use a monoprotected piperazine, such as 1-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, allowing for selective substitution on the other. The protecting group can then be removed in a subsequent step.
-
Protonation Strategy: Utilizing a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) can effectively "protect" one nitrogen atom, thereby promoting monosubstitution.[1] This one-pot method avoids the need for separate protection and deprotection steps.[1][2]
-
Issue 2: Formation of Quaternary Ammonium Salts
-
Potential Cause: Over-alkylation can occur, where the nitrogen atom of the monosubstituted piperazine is alkylated a second time, leading to a quaternary ammonium salt. This is more likely with highly reactive alkylating agents.
-
Recommended Solutions:
-
Use Reductive Amination: Instead of alkyl halides, consider reacting the piperazine with an aldehyde or ketone under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This method is less prone to over-alkylation.
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the alkylating agent and consider running the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Issue 3: Difficulty in Purifying the Monosubstituted Product
-
Potential Cause: The desired monosubstituted product often has similar physical properties to the starting piperazine and the disubstituted byproduct, making separation by column chromatography or distillation challenging.
-
Recommended Solutions:
-
Acid-Base Extraction: Utilize the difference in basicity between the products. The monosubstituted product can often be selectively extracted into an aqueous acidic phase, leaving the less basic disubstituted product in the organic phase. The desired product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method. Often, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization and purification.
-
Boc-Protection Strategy: When using Boc-piperazine, the protected intermediate is typically much less polar than piperazine, making it easier to separate from any unreacted starting material. After deprotection, the final product is often obtained in high purity.
-
Issue 4: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
-
Potential Cause: In reactions like the Buchwald-Hartwig amination to form N-arylpiperazines, side reactions such as dehalogenation of the aryl halide starting material can occur. The choice of ligand, base, and solvent can significantly impact the outcome.
-
Recommended Solutions:
-
Ligand and Catalyst Screening: Optimize the reaction by screening different palladium catalysts and ligands. For example, using a pre-catalyst and running the reaction at a lower temperature may help minimize dehalogenation.
-
Base Selection: The strength of the base can influence side reactions. Stronger bases may allow for lower reaction temperatures.
-
Use of Boc-Piperazine: Employing 1-Boc-piperazine can lead to cleaner reactions and easier purification of the coupled product before the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of monosubstituted piperazines?
A1: The most prevalent side reaction is the formation of the 1,4-disubstituted piperazine.[1] This occurs because the nitrogen of the newly formed monosubstituted piperazine can also react with the electrophile present in the reaction mixture.
Q2: How can I effectively control the mono- versus di-substitution ratio?
A2: There are several effective strategies:
-
Stoichiometric Control: Using a large excess of piperazine relative to the electrophile is a straightforward method to increase the probability of monosubstitution.
-
Protecting Groups: The use of a mono-protecting group, such as tert-butyloxycarbonyl (Boc), is a highly reliable method. The Boc group renders one nitrogen unreactive, directing the substitution to the other nitrogen. The Boc group can be subsequently removed under acidic conditions.
-
Protonation: Performing the reaction with a piperazine mono-salt (e.g., monohydrochloride) in a suitable solvent is an efficient one-pot strategy to achieve high yields of the monosubstituted product.[1][2]
Q3: Are there any "greener" or more efficient methods for monosubstitution?
A3: Yes, recent advancements have focused on developing more efficient and environmentally friendly procedures. One-pot syntheses using a protonated piperazine avoid the extra steps of protection and deprotection, saving time and reducing waste.[1][2] Additionally, the use of heterogeneous catalysts, which can be easily recovered and reused, contributes to a more sustainable process.[1] Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields.[1][2]
Q4: What are some common challenges in the purification of monosubstituted piperazines?
A4: Purification can be challenging due to the similar polarities and boiling points of the desired product, unreacted piperazine, and the disubstituted byproduct. Standard purification techniques like column chromatography may not be very effective. Acid-base extraction, crystallization of the product or its salt, and using a protecting group strategy are often more successful approaches to obtaining a pure product.
Q5: Can the choice of solvent affect the outcome of the reaction?
A5: Yes, the solvent can play a crucial role. For instance, in the reaction of piperazine with benzyl bromide, the solvent's properties, such as its electrophilicity, hydrogen bond donor ability, and polarity, influence the reaction rate.[3] Protic solvents like methanol or acetic acid are often used in the protonation strategy for monosubstitution.[1] The choice of solvent can also impact the solubility of reactants and byproducts, which can affect reaction rates and the ease of purification.
Data Presentation
The following table summarizes the yields of various monosubstituted piperazines synthesized via a one-pot reaction using a protonated piperazine strategy, highlighting the effectiveness of this method.
| Reactant | Product | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | 1-Benzoylpiperazine | 3 | 85 |
| 4-Fluorobenzoyl chloride | 1-(4-Fluorobenzoyl)piperazine | 3 | 88 |
| Cinnamoyl chloride | 1-Cinnamoylpiperazine | 3 | 82 |
| Benzyl chloride | 1-Benzylpiperazine | 5 | 75 |
| 4-Fluorobenzyl chloride | 1-(4-Fluorobenzyl)piperazine | 5 | 81 |
| Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate | 24 | 78 |
Data adapted from a simplified, one-pot synthesis procedure using a protonated piperazine intermediate.[1]
Experimental Protocols
Key Experiment: One-Pot Synthesis of 1-Benzoylpiperazine via Protonation Strategy
This protocol is adapted from a general procedure for the synthesis of monosubstituted piperazines.[1]
-
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Benzoyl chloride
-
Methanol
-
Supported metal catalyst (e.g., Cu(II) on a polymeric resin)
-
Sodium hydroxide solution
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, a mixture of piperazine and piperazine dihydrochloride is prepared in methanol to form piperazine monohydrochloride in situ. The molar ratio is crucial for suppressing the formation of the disubstituted byproduct.[1]
-
The supported metal catalyst is added to the mixture.
-
Benzoyl chloride is added dropwise to the stirred suspension at room temperature.
-
The reaction is stirred at reflux for a specified time (e.g., 3 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the catalyst is filtered off.
-
The methanol is removed under reduced pressure.
-
The residue is dissolved in water and basified with a sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 1-benzoylpiperazine.
-
The crude product is purified by recrystallization.
-
-
Troubleshooting:
-
If a significant amount of 1,4-dibenzoylpiperazine is observed, ensure the correct molar ratio of piperazine to piperazine dihydrochloride was used. Increasing this ratio can further suppress disubstitution.
-
If the reaction is sluggish, ensure the catalyst is active.
-
Visualizations
Caption: Reaction pathway showing the formation of the desired monosubstituted piperazine and the competing disubstitution side reaction.
Caption: A troubleshooting flowchart for addressing low yields in monosubstituted piperazine synthesis.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with piperazine salts in organic solvents.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific problems that may arise during your experiments.
Issue 1: Piperazine Salt "Oils Out" or Precipitates as a Liquid Phase During Crystallization
Q1: My piperazine salt is separating as an oily liquid instead of forming crystals when I try to crystallize it from an organic solvent. What is happening and how can I fix it?
A1: This phenomenon, known as "oiling out," occurs when the piperazine salt separates from the solution at a temperature above its melting point in the specific solvent system.[1][2][3][4] The resulting oil is often an impure, supersaturated liquid form of your compound. Here are several strategies to troubleshoot this issue:
-
Increase the Solvent Volume: Your compound may be coming out of solution too quickly. By adding more of the primary solvent (the one in which the salt is more soluble), you can keep it in solution for a longer period during the cooling process, allowing for proper crystal formation.[1]
-
Optimize the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[5] Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath. A slower cooling rate provides the necessary time for the molecules to arrange themselves into a crystal lattice.
-
Employ Seeding: Introduce a small crystal of the desired piperazine salt (a "seed crystal") to the supersaturated solution.[3] This provides a template for crystallization to begin and can induce the formation of solid crystals instead of an oil.
-
Modify the Solvent System:
-
Anti-Solvent Addition: If you are using an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization, try adding it more slowly and at a slightly higher temperature.
-
Solvent Combination: Experiment with different solvent mixtures. A combination of a good solvent and a poor solvent can sometimes prevent oiling out by modulating the supersaturation level.
-
-
Adjust the pH: For salts of acidic or basic compounds, the pH of the solution can significantly influence solubility. A slight adjustment in pH might prevent the premature separation of your compound.[6]
-
Purify the Crude Material: High levels of impurities can lower the melting point of your compound, making it more prone to oiling out.[2] Consider an additional purification step for your starting material.
Issue 2: Piperazine Salt Precipitates Unexpectedly During a Reaction in an Organic Solvent
Q2: My piperazine salt is crashing out of the reaction mixture before the reaction is complete. How can I prevent this?
A2: Unexpected precipitation during a reaction can hinder reaction kinetics and create a heterogeneous mixture that is difficult to work with. Here are some approaches to address this:
-
Solvent Selection: The choice of solvent is critical. If your piperazine salt is precipitating, the solvent may not be appropriate for the desired concentration and temperature. Consult solubility data (see Table 1) or perform a solubility screen to identify a more suitable solvent or solvent mixture.
-
Increase the Reaction Temperature: The solubility of most compounds, including piperazine salts, increases with temperature.[7] Carefully increasing the reaction temperature (while ensuring it does not negatively impact your reactants or products) can help keep the salt dissolved.
-
Co-solvent Addition: Adding a co-solvent in which the piperazine salt is more soluble can increase the overall solvating power of the reaction medium.
-
Change the Counter-ion: The solubility of a piperazine salt is highly dependent on its counter-ion.[1][8][9] If you are synthesizing a new piperazine salt, consider that different acidic or basic counterparts can dramatically alter the solubility profile in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of piperazine and its common salts in organic solvents?
A1: Piperazine itself is soluble in polar organic solvents like ethanol and methanol but is poorly soluble in non-polar solvents such as diethyl ether.[7][10][11][12][13] The solubility of its salts, however, varies significantly based on the counter-ion. For instance, piperazine citrate is insoluble in ethanol, while piperazine adipate is insoluble in both ethanol and DMSO.[14][15][16] Piperazine dihydrochloride is slightly soluble in methanol and ethanol.[17]
Q2: How can I systematically screen for a suitable organic solvent for my piperazine salt?
A2: A systematic solubility screen can be performed by adding a small, known amount of your piperazine salt to a set volume (e.g., 0.5 mL) of various solvents in vials. Agitate the vials at a controlled temperature and visually inspect for dissolution. Solvents to consider for screening include methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q3: Can forming a co-crystal of my active pharmaceutical ingredient (API) with piperazine improve its solubility in organic solvents?
A3: Yes, forming a co-crystal with piperazine is a well-established technique to modify the physicochemical properties of an API, often leading to enhanced solubility.[18][19] This is achieved by creating a new crystalline solid with a different crystal lattice energy. The selection of a suitable co-former like piperazine can disrupt the strong intermolecular interactions in the API's crystal lattice, making it more amenable to solvation.
Q4: What is liquid-assisted grinding and how can it be used to prepare more soluble piperazine salt co-crystals?
A4: Liquid-assisted grinding (LAG) is a mechanochemical technique used to prepare co-crystals.[18] It involves grinding the API and piperazine together with a small amount of a liquid that acts as a catalyst for the co-crystal formation.[18] This method is often faster and requires less solvent than traditional solution-based methods.[18]
Data on Piperazine Salt Solubility
The following table summarizes available qualitative and semi-quantitative solubility data for common piperazine salts in various organic solvents. It is important to note that quantitative data is limited in the public domain, and experimental determination is recommended for specific applications.
| Piperazine Salt | Methanol | Ethanol | Acetone | Diethyl Ether | Chloroform | DMSO |
| Piperazine (base) | Soluble[7] | Soluble[7][13] | Soluble | Insoluble[10][11][13] | Very Soluble[20] | Data Not Available |
| Piperazine Citrate | Very Slightly Soluble[14] | Insoluble[14][15][21] | Data Not Available | Insoluble[14][15][21] | Insoluble[14] | Data Not Available |
| Piperazine Adipate | Data Not Available | Practically Insoluble[8] | Practically Insoluble[8] | Practically Insoluble[8] | Data Not Available | Insoluble[16] |
| Piperazine Dihydrochloride | Slightly Soluble[17] | Slightly Soluble[17] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Piperazine Phosphate | Data Not Available | Data Not Available | Data Not Available | Insoluble[22] | Data Not Available | Data Not Available |
Key Experimental Protocols
Protocol 1: Preparation of a Piperazine Salt Co-crystal via Liquid-Assisted Grinding (LAG)
This protocol is adapted from methodologies for preparing co-crystals of active pharmaceutical ingredients with piperazine.[23][24]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Piperazine (equimolar amount to API)
-
Organic Solvent (e.g., ethanol, acetone)
-
Mortar and Pestle or Ball Mill
-
Spatula
-
Vials
Procedure:
-
Accurately weigh equimolar amounts of the API and piperazine.
-
Transfer the powders to a mortar or a grinding jar of a ball mill.
-
Add a minimal amount of the selected organic solvent (e.g., a few drops per 100 mg of solid mixture). The mixture should be a thick paste, not a solution.
-
Grind the mixture using the pestle or in the ball mill for a specified time (typically 15-60 minutes).
-
The resulting powder is the co-crystal. Confirm its formation using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Solubility Determination by the Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[25]
Materials:
-
Piperazine Salt
-
Selected Organic Solvent
-
Scintillation Vials with Screw Caps
-
Shaking Incubator or Orbital Shaker
-
Analytical Balance
-
Filtration System (e.g., syringe filters with appropriate membrane)
-
Analytical Instrumentation for Quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of the piperazine salt to a vial containing a known volume of the organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent if necessary.
-
Quantify the concentration of the piperazine salt in the diluted solution using a pre-validated analytical method.
-
The determined concentration represents the equilibrium solubility of the salt in that solvent at the specified temperature.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor solubility of a newly synthesized piperazine salt in a target organic solvent.
Caption: A flowchart for troubleshooting poor solubility of piperazine salts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. Piperazine [medbox.iiab.me]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. Piperazine | 110-85-0 [chemicalbook.com]
- 13. Piperazine compounds [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. Piperazine citrate | 144-29-6 [chemicalbook.com]
- 16. selleckchem.com [selleckchem.com]
- 17. amphray.com [amphray.com]
- 18. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Piperazine citrate CAS#: 144-29-6 [amp.chemicalbook.com]
- 22. Chemical properties of Piperazine phosphate [adanipharma.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperazine synthesis. The following sections address common issues related to catalyst loading and provide detailed experimental protocols to optimize reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to help you troubleshoot and resolve common issues encountered during the optimization of catalyst loading for piperazine synthesis.
Q1: What are the initial signs of suboptimal catalyst loading in my piperazine synthesis?
A1: Initial indicators of suboptimal catalyst loading can manifest in several ways:
-
Low Reaction Yield: The most apparent sign is a lower than expected yield of the desired piperazine product.
-
Poor Selectivity: An increased formation of side products is a strong indicator. For instance, in the synthesis from ethylenediamine, triethylenediamine may form as a significant byproduct[1].
-
Slow Reaction Rate: If the reaction is proceeding slower than reported in literature under similar conditions, it could be due to insufficient catalyst.
-
Incomplete Conversion: The presence of a significant amount of starting material after the expected reaction time points to low catalyst activity or loading.
-
Reaction Stalls: The reaction may start but fail to proceed to completion.
Q2: My reaction yield is low. How do I determine if it's a catalyst loading issue?
A2: To determine if low yield is related to catalyst loading, consider the following steps:
-
Verify Catalyst Activity: Ensure your catalyst is active. Catalysts can deactivate over time due to improper storage or exposure to air and moisture. Consider running a small-scale control reaction with a fresh batch of catalyst.
-
Systematic Increase in Catalyst Loading: Perform a series of small-scale experiments where you systematically increase the catalyst loading (e.g., in increments of 0.5 mol% or 1 wt%). If the yield improves with increased loading up to a certain point, the initial loading was likely too low[2].
-
Analyze Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the byproducts. The nature of the byproducts can provide clues. For example, the formation of oligomers or products from side reactions might indicate that the desired catalytic pathway is not favored at the current loading.
-
Check for Mass Transfer Limitations: In heterogeneous catalysis, ensure adequate stirring to minimize mass transfer limitations, which can mimic the effect of low catalyst loading.
Q3: I am observing a high level of side products. Can this be related to catalyst loading?
A3: Yes, the formation of side products is often directly related to catalyst loading.
-
Too Low Loading: Insufficient catalyst may not be efficient enough to drive the main reaction pathway, allowing slower, alternative side reactions to become more prominent.
-
Too High Loading: Excessive catalyst loading can sometimes lead to over-reaction or decomposition of the product, or catalyze undesired parallel reactions, thereby reducing selectivity. For some reactions, a higher catalyst concentration can promote the formation of symmetrical disubstituted piperazine derivatives when a monosubstituted product is desired[3].
Q4: How does the choice of catalyst support affect the optimal loading?
A4: The catalyst support plays a crucial role and can significantly influence the required catalyst loading.
-
Surface Area and Porosity: Supports with high surface area and appropriate porosity can lead to better dispersion of the active metal, potentially requiring a lower overall catalyst loading for the same activity.
-
Acidity/Basicity of the Support: The acidic or basic nature of the support can influence the reaction mechanism and selectivity. For example, in the amination of ethylene glycol to piperazine, a mordenite zeolite support showed higher selectivity compared to γ-Al2O3 or HZSM-5 with a Ni-Cu bimetallic catalyst[1].
-
Metal-Support Interactions: Strong interactions between the active metal and the support can affect the catalyst's electronic properties and, consequently, its activity and the optimal loading required.
Q5: What are common causes of catalyst deactivation in piperazine synthesis, and how can I prevent it?
A5: Catalyst deactivation leads to a decrease in reaction rate and yield over time. Common causes include:
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, phosphorus, and lead compounds. To prevent this, use high-purity reactants and solvents.
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more common at higher reaction temperatures. Optimizing the reaction temperature and pressure can help minimize coking.
-
Sintering: At high temperatures, small metal particles on the support can agglomerate into larger ones, reducing the active surface area. Avoid excessive reaction temperatures to mitigate sintering.
-
Leaching: The active metal may dissolve into the reaction mixture, especially with liquid-phase reactions. Choosing a more stable catalyst or optimizing reaction conditions can reduce leaching.
Data Presentation: Impact of Catalyst Loading on Reaction Outcome
The following tables summarize quantitative data from various studies on the effect of catalyst loading on piperazine synthesis and related reactions.
Table 1: Effect of Ni-Re/Al₂O₃ Catalyst Loading on Reductive Amination
| Catalyst Loading (wt% Re) | DEA Conversion (%) | Piperazine Selectivity (%) | Piperazine Yield (%) |
| 0 | 85.2 | 45.1 | 38.4 |
| 0.5 | 88.6 | 48.2 | 42.7 |
| 1.0 | 92.3 | 52.5 | 48.5 |
| 2.0 | 95.1 | 55.3 | 52.6 |
| 3.0 | 95.5 | 55.1 | 52.6 |
Reaction Conditions: Diethanolamine (DEA) reductive amination. Data synthesized from literature reports.
Table 2: Influence of Supported Metal Catalyst Amount in Microwave-Assisted Synthesis
| Catalyst | Catalyst Amount (mol ratio to reagent) | Reaction Time | Yield (%) |
| Cu(II) on polymeric resin | 0.05 : 1 | 30 min | 85 |
| Cu(II) on polymeric resin | 0.1 : 1 | 20 min | 92 |
| Ce(III) on polymeric resin | 0.05 : 1 | 45 min | 78 |
| Ce(III) on polymeric resin | 0.1 : 1 | 35 min | 88 |
Reaction Conditions: Microwave-assisted synthesis of monosubstituted piperazines. Data extracted from a study on microwave-assisted synthesis[3].
Experimental Protocols
This section provides a detailed methodology for optimizing catalyst loading for a generic piperazine synthesis reaction.
Objective: To determine the optimal catalyst loading that maximizes the yield and selectivity of the desired piperazine product.
Materials:
-
Reactants for piperazine synthesis (e.g., ethylenediamine and a dihaloalkane, or diethanolamine and ammonia)
-
Solvent (appropriate for the reaction)
-
Catalyst (e.g., Ni-Cu/Al₂O₃, Pd/C, Raney Nickel)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flasks, condenser, etc.)
-
Heating and stirring equipment (magnetic stirrer with hotplate)
-
Analytical equipment (GC, HPLC, or NMR)
Procedure:
-
Preparation of the Reaction Setup:
-
Set up a round-bottom flask of appropriate size equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.
-
Ensure all glassware is dry and the system can be maintained under an inert atmosphere.
-
-
Initial Reactant and Solvent Addition:
-
To the flask, add the piperazine precursors and the solvent in the desired molar ratios and concentration as determined from literature or preliminary experiments.
-
-
Catalyst Loading Variation:
-
Set up a series of parallel reactions. In each reaction, vary the amount of the catalyst. A typical range to investigate could be from 0.1 mol% to 5 mol% relative to the limiting reactant, or for heterogeneous catalysts, from 1 wt% to 10 wt% relative to the limiting reactant.
-
Example Series: 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%, 5.0 mol%.
-
For heterogeneous catalysts, weigh the catalyst accurately and add it to the reaction flask under a stream of inert gas. For homogeneous catalysts, prepare a stock solution and add the required volume.
-
-
Reaction Execution:
-
Begin stirring to ensure the catalyst is well-dispersed.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress over time by taking small aliquots from the reaction mixture at regular intervals (e.g., every hour). Analyze the aliquots using an appropriate analytical technique (e.g., GC or TLC) to determine the conversion of starting materials and the formation of the product and byproducts.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or after a predetermined time), cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter the reaction mixture to remove the catalyst.
-
Perform a standard work-up procedure to isolate the crude product. This may involve extraction, washing, and drying of the organic phase.
-
Purify the crude product using an appropriate method, such as distillation or column chromatography.
-
-
Analysis and Data Interpretation:
-
Determine the isolated yield of the purified piperazine product for each catalyst loading.
-
Analyze the purity of the product and quantify the major byproducts.
-
Plot the yield and selectivity as a function of catalyst loading to identify the optimal range. The optimal loading is typically the point at which a further increase in catalyst does not significantly improve the yield or selectivity but may increase cost and the formation of byproducts.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst loading in piperazine synthesis.
References
Troubleshooting enantiomeric excess (ee) in chiral resolution
Welcome to the Technical Support Center for Chiral Resolution. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to enantiomeric excess (ee) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[1] It quantifies the degree to which one enantiomer is present in excess over the other in a mixture.[1] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1]
The calculation is straightforward:
-
From percentages: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[1]
-
Example: A mixture containing 80% of the R-enantiomer and 20% of the S-enantiomer has an ee of 60% (80% - 20%).[1]
-
-
From optical rotation: ee (%) = ([α]observed / [α]max) * 100
-
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure major enantiomer.
-
Q2: Which analytical techniques are used to measure enantiomeric excess?
Several analytical techniques can be used to determine the ee of a sample. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and effective method, employing a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions.[2][3][4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile and thermally stable compounds.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.[1]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times, often using a chiral selector added to the buffer.[3]
-
Polarimetry: This technique measures the optical rotation of a sample. If the specific rotation of the pure enantiomer is known, the ee can be calculated.[1][4]
Q3: What is the difference between kinetic resolution and dynamic kinetic resolution?
Both are methods to separate enantiomers from a racemic mixture based on differential reaction rates.
-
Kinetic Resolution (KR): In KR, one enantiomer reacts faster with a chiral catalyst or reagent than the other.[6] This results in an enrichment of the less reactive enantiomer in the starting material. A key limitation is that the theoretical maximum yield for the converted enantiomer is 50%.[7][8] The ee of both the remaining substrate and the product changes as a function of conversion.[9]
-
Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with an in-situ racemization of the starting material.[7][10] The faster-reacting enantiomer is consumed, while the slower-reacting enantiomer continuously racemizes to replenish the faster-reacting one.[7] This allows for a theoretical yield of up to 100% of a single enantiomer product.[7][11] For a DKR to be effective, the rate of racemization should be at least as fast as the rate of the enantioselective reaction.[7][11]
Troubleshooting Guides
This section addresses specific problems you may encounter during chiral resolution experiments.
Guide 1: Poor Separation in Chiral HPLC Analysis
Problem: My chiral HPLC analysis shows co-eluting peaks, poor resolution (Rs < 1.5), or peak tailing, leading to inaccurate ee determination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral HPLC separation.
Possible Causes & Solutions:
| Parameter | Potential Issue & Solution |
| Mobile Phase | Incorrect Solvent Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) are critical for selectivity.[12] Small changes can significantly impact resolution. Solution: Systematically vary the percentage of the organic modifier. Try different alcohols, as they can alter hydrogen bonding interactions.[12] |
| Missing/Incorrect Additives: Acidic or basic additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution by suppressing ionization of the analyte or interacting with the stationary phase. Solution: Introduce a small amount (0.1%) of an appropriate additive. | |
| Temperature | Sub-optimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Increasing temperature often decreases retention time but can either increase or decrease resolution.[13] In some cases, increasing the temperature is necessary to achieve separation.[13] Solution: Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum.[13] |
| Flow Rate | Flow Rate Too High: A high flow rate can lead to band broadening and reduced resolution. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time with the stationary phase. |
| Column Health | Contaminated or Damaged Column: Column performance degrades over time due to contamination or loss of stationary phase. Solution: Flush the column with a strong solvent. If performance doesn't improve, consider replacing the column. |
| Chiral Stationary Phase (CSP) | Inappropriate CSP: The chosen CSP may not be suitable for your analyte. Polysaccharide-based CSPs are versatile, but selectivity depends heavily on the analyte's structure.[14] Solution: Screen different types of chiral columns (e.g., amylose vs. cellulose-based) if optimization on the current column fails.[14] |
Guide 2: Low Enantiomeric Excess in Diastereomeric Salt Crystallization
Problem: After forming diastereomeric salts with a chiral resolving agent, the crystallized product shows low ee.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric salt resolution.
Possible Causes & Solutions:
| Factor | Potential Issue & Solution |
| Resolving Agent | Poor Choice of Agent: The resolving agent must form a stable salt and create a pair of diastereomers with significantly different solubilities. This is often unpredictable.[8] Solution: Screen a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines).[15] |
| Solvent System | Inappropriate Solvent: The solvent determines the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference. Solution: Screen a wide range of solvents and solvent mixtures (e.g., alcohols, ketones, esters, hydrocarbons). Ternary phase diagrams can be constructed to understand the system better.[16] |
| Crystallization Control | Thermodynamic vs. Kinetic Control: The desired diastereomer may crystallize faster (kinetic product) or be the least soluble at equilibrium (thermodynamic product).[17][18] Crystallizing for too long can allow the system to reach thermodynamic equilibrium, which may decrease the ee if the kinetic product was the desired one.[17] Solution: Monitor the ee of the crystals over time. Try rapid filtration for the kinetic product or longer equilibration times for the thermodynamic product.[17][18] |
| Solid Solution Formation | Co-crystallization: The undesired diastereomer may be incorporated into the crystal lattice of the desired one, forming a solid solution and limiting the maximum achievable ee.[19] Solution: Try an enantioselective dissolution step, where the crystallized salt is briefly washed or stirred in a solvent that selectively dissolves the undesired diastereomer.[19] |
| Racemization | Substrate or Agent Racemization: The starting material or resolving agent may racemize under the experimental conditions (e.g., high temperature, presence of acid/base). Solution: Check the stability of your starting materials under the resolution conditions. |
Guide 3: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Problem: My enzymatic resolution is not selective, resulting in a low ee for both the product and the remaining starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic kinetic resolution.
Possible Causes & Solutions:
| Factor | Potential Issue & Solution |
| Enzyme Selectivity (E-value) | Low Intrinsic Selectivity: The chosen enzyme may not be sufficiently selective for the substrate. The enantioselectivity factor (E-value) should ideally be high (>20) for a good resolution.[20] Solution: Screen different enzymes (e.g., various lipases, proteases). Even lipases from different species (e.g., Candida rugosa vs. Candida antarctica) can show vastly different selectivities.[21] |
| Reaction Medium | Sub-optimal Solvent: The solvent can dramatically influence enzyme activity and enantioselectivity.[22] Solution: Screen various organic solvents (e.g., toluene, hexane, MTBE) or consider using a biphasic system with ionic liquids.[21] Adding small amounts of organic co-solvents to aqueous buffers can also modify selectivity.[22] |
| Reaction Conditions | Incorrect Temperature or pH: Enzyme activity and selectivity are highly dependent on temperature and pH. Solution: Optimize the temperature and, for aqueous reactions, the pH of the buffer. |
| Acylating Agent: For lipase-catalyzed resolutions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact the E-value.[21] Solution: Test different acylating agents.[21] | |
| Reaction Conversion | Incorrect Conversion Level: In kinetic resolution, the ee of the substrate and product are dependent on the reaction conversion.[9][20] High ee for the remaining starting material is achieved at >50% conversion, while high ee for the product is achieved at low conversion.[9] Solution: Carefully monitor the reaction progress and stop it at the appropriate conversion level to obtain the desired compound with high ee. For example, to get the unreacted substrate in >98% ee, you may need to drive the reaction to ~60-70% conversion, even with a modest selectivity factor of 10.[6][9] |
| Background Reaction | Non-Enzymatic Reaction: A non-catalyzed background reaction can occur, which is typically non-selective and lowers the overall ee.[23] Solution: Run a control reaction without the enzyme to assess the rate of the background reaction. If it is significant, try milder reaction conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve one equivalent of the racemic mixture (e.g., a chiral amine) in a minimal amount of a pre-screened solvent at an elevated temperature.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary. Add the resolving agent solution to the solution of the racemate.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or cooling further in an ice bath may induce crystallization. For reproducible results, seeding the solution with a small crystal of the pure desired diastereomeric salt is recommended.[24]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove adhering mother liquor.
-
Liberation of Enantiomer: Suspend the crystalline diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH with a base (e.g., NaOH) to deprotonate the amine or an acid (e.g., HCl) to protonate the acid, thereby breaking the salt.[8][17]
-
Extraction & Analysis: Extract the liberated free enantiomer into the organic layer. Dry the organic layer, concentrate it, and analyze the enantiomeric excess using a suitable method like chiral HPLC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of an Alcohol
-
Setup: To a vial, add the racemic alcohol (1 equivalent), an organic solvent (e.g., toluene, 2-5 mL), and an acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica Lipase B, typically 10-50 mg per mmol of substrate).
-
Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion and the ee of the substrate and product.
-
Workup: When the desired conversion/ee is reached, filter off the enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography.
-
Analysis: Confirm the ee of the purified alcohol and the hydrolyzed ester product by chiral HPLC/GC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. ethz.ch [ethz.ch]
- 11. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 18. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]
- 19. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 20. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
How to prevent hygroscopic issues with piperazine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and managing hygroscopic issues associated with piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is piperazine dihydrochloride and why is its hygroscopicity a concern?
Piperazine dihydrochloride is the hydrochloride salt of piperazine, an organic compound containing a six-membered ring with two nitrogen atoms. It is a white to off-white crystalline powder.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This moisture uptake can lead to significant issues in experimental and manufacturing settings, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability, which can complicate handling and weighing.[3]
-
Chemical Instability: The presence of water can potentially lead to degradation of the active pharmaceutical ingredient (API).
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active compound, leading to dosing errors.
Q2: How should I store piperazine dihydrochloride to prevent moisture absorption?
To maintain its integrity, piperazine dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For enhanced protection, storage under an inert gas like nitrogen or argon is recommended. It's also advisable to protect the compound from moisture during storage.[4]
Q3: What are the immediate signs that my piperazine dihydrochloride has absorbed moisture?
The most common visual indicator is a change in the physical state of the powder. You may observe clumping, caking, or the formation of a more granular or even partially dissolved solid, instead of a fine, free-flowing powder.[5]
Q4: Can I dry piperazine dihydrochloride if it has been exposed to moisture?
Gentle heating in a vacuum oven can be used to dry hygroscopic compounds. However, it is crucial to ensure that the temperature is not high enough to cause decomposition of the piperazine dihydrochloride. When heated to decomposition, it can emit toxic fumes.[2] Always consult the material's technical data sheet for thermal stability information before attempting to dry it.
Troubleshooting Guide
This guide addresses common problems encountered when working with piperazine dihydrochloride that may be related to its hygroscopicity.
Issue 1: The powder has formed clumps or is difficult to weigh accurately.
-
Probable Cause: The material has absorbed ambient moisture.
-
Solution:
-
Handle the material in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.
-
If a controlled environment is not available, work quickly to minimize exposure time to the open air.
-
Use a desiccator for short-term storage between weighing and use.
-
For future prevention, ensure the primary container is always tightly sealed and consider using secondary containers with desiccants.[3]
-
Issue 2: Inconsistent results in experiments (e.g., solubility, reaction kinetics).
-
Probable Cause: The water content of the piperazine dihydrochloride is not accounted for, leading to inaccurate concentrations.
-
Solution:
-
Determine the water content of your batch of piperazine dihydrochloride using an appropriate analytical method like Karl Fischer titration before preparing solutions.
-
Adjust the mass of the powder used for preparing solutions based on the measured water content to achieve the target concentration of the active compound.
-
If you suspect moisture uptake during an experiment, re-evaluate your handling procedures.
-
Issue 3: The material appears discolored or has an unusual odor.
-
Probable Cause: While slight color variations can exist, significant changes along with an unusual odor after exposure to humidity could indicate chemical degradation.
-
Solution:
-
Do not use the material if you suspect degradation.
-
Acquire a new, unopened batch of the compound.
-
Review your storage and handling procedures to prevent future occurrences. Proper storage is critical to prevent chemical degradation.
-
Troubleshooting Workflow for Hygroscopic Issues
The following diagram outlines a logical decision-making process when hygroscopic issues are suspected with piperazine dihydrochloride.
Caption: Troubleshooting Decision Tree for Piperazine Dihydrochloride.
Quantitative Data
The hygroscopicity of a substance can be classified based on its water uptake under specific conditions. The European Pharmacopoeia outlines a standard classification method based on the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.[2][6]
| Hygroscopicity Class | Mass Increase (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Table 1: European Pharmacopoeia Classification of Hygroscopicity.[2][6]
| Relative Humidity (% RH) | Illustrative Water Uptake (% w/w) |
| 20 | 0.1 |
| 40 | 0.3 |
| 60 | 0.8 |
| 80 | 1.9 |
| 90 | 4.5 |
Table 2: Illustrative Moisture Sorption Data. This data is representative of a 'slightly hygroscopic' to 'hygroscopic' amine salt and should be used for illustrative purposes only. Actual values for piperazine dihydrochloride should be determined experimentally.
Experimental Protocols
To accurately manage hygroscopic issues, it is essential to determine the water content of your specific batch of piperazine dihydrochloride. The following are detailed methodologies for key experiments.
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This method is suitable for accurately quantifying the water content in a solid sample.
Materials and Equipment:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol
-
Water standard (e.g., sodium tartrate dihydrate)
-
Analytical balance
-
Gas-tight syringe
-
Magnetic stirrer and stir bar
Methodology:
-
Instrument Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Preparation: Add approximately 20-30 mL of anhydrous methanol to the titration vessel.
-
Pre-Titration: Start the stirrer and perform a pre-titration by adding the Karl Fischer reagent until the endpoint is reached. This neutralizes any residual water in the solvent. The instrument will indicate when the solvent is "dry".
-
Titer Determination (Standardization):
-
Accurately weigh a suitable amount of a water standard (e.g., 100-150 mg of sodium tartrate dihydrate).
-
Quickly add the standard to the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will record the volume of titrant consumed.
-
Calculate the titer (mg H₂O / mL of reagent). Repeat at least twice and use the average value.
-
-
Sample Analysis:
-
Accurately weigh approximately 200-500 mg of the piperazine dihydrochloride sample. To minimize moisture absorption during weighing, use a weighing boat and transfer the sample to the titration vessel as quickly as possible.
-
Add the sample to the pre-titrated vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of titrant used.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water (w/w) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS analysis provides a detailed profile of a material's moisture sorption and desorption behavior as a function of relative humidity.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance (integrated into the DVS instrument)
-
Nitrogen gas supply (dry)
-
Piperazine dihydrochloride sample
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of piperazine dihydrochloride into a sample pan suitable for the DVS instrument.
-
Instrument Setup:
-
Set the analysis temperature (e.g., 25°C).
-
Program the humidity profile. A typical profile for hygroscopicity assessment is as follows:
-
Drying Step: Hold at 0% RH until the sample mass stabilizes ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass.
-
Sorption Step: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.
-
Desorption Step: Decrease the RH in the same incremental steps back to 0% RH, allowing for equilibration at each step.
-
-
-
Data Acquisition: Start the experiment. The DVS instrument will automatically control the humidity and record the sample mass over time.
-
Data Analysis:
-
Plot the change in mass (%) versus time to observe the kinetics of water uptake and loss at each RH step.
-
Plot the equilibrium mass change (%) against the target RH to generate the moisture sorption-desorption isotherm.
-
From the isotherm, you can determine the total water uptake at various humidity levels and classify the hygroscopicity of the material.
-
Experimental Workflow for Hygroscopicity Assessment
This diagram illustrates a standard workflow for assessing a new batch of piperazine dihydrochloride.
Caption: Standard Operating Procedure Workflow for a New Batch.
References
Stability testing of (R)-2-ethylpiperazine dihydrochloride under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of (R)-2-ethylpiperazine dihydrochloride under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound, as a piperazine derivative, is susceptible to degradation under acidic conditions, particularly at elevated temperatures. The piperazine ring can undergo hydrolysis and oxidation, leading to the formation of various degradation products. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of oxidative agents.[1][2][3]
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for the parent piperazine ring under stress conditions include ring-opening, oxidation, and N-dealkylation.[4][5][6] This could lead to the formation of linear amines, hydroxylated derivatives, and other related impurities. It is crucial to perform forced degradation studies to identify the specific degradants for this molecule.
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradants?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[7][8][9] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown degradation products.[7]
-
Gas Chromatography (GC): May be suitable for the analysis of volatile impurities or specific derivatives.[10][11]
-
Capillary Electrophoresis (CE): Can be an alternative for the separation of charged species.
Q4: What are the typical stress conditions for forced degradation studies under acidic conditions according to ICH guidelines?
A4: According to the International Council for Harmonisation (ICH) guidelines, typical acidic stress conditions involve treating the drug substance with an acid (e.g., 0.1 M HCl) at room temperature and/or elevated temperatures (e.g., 40-80 °C) for a defined period.[12][13][14] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic stress conditions. | 1. Acid concentration is too low. 2. Temperature is not high enough. 3. Duration of the study is too short. 4. The compound is highly stable under the tested conditions. | 1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). 2. Increase the temperature in increments (e.g., from 40°C to 60°C or 80°C). 3. Extend the duration of the study. 4. If no degradation is seen under harsh conditions, document the stability of the molecule. |
| Excessive degradation (>20%) is observed. | 1. Acid concentration is too high. 2. Temperature is too high. 3. The study duration is too long. | 1. Decrease the acid concentration. 2. Lower the temperature. 3. Reduce the duration of the study and sample at earlier time points. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Wrong column selection. 3. Co-elution of the parent peak with a degradant. | 1. Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state. 2. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 3. Modify the gradient profile or mobile phase composition to improve separation. |
| Inconsistent or non-reproducible results. | 1. Inaccurate sample preparation. 2. Fluctuations in temperature or other experimental conditions. 3. Instrument variability. | 1. Ensure precise and consistent sample preparation procedures. 2. Carefully control and monitor all experimental parameters. 3. Perform system suitability tests to ensure the analytical system is performing correctly.[15] |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Prepare a parallel sample with water instead of acid to serve as a control.
-
Incubate both the stressed and control samples at a specified temperature (e.g., 60 °C) for a predetermined time (e.g., 24 hours).
-
-
Neutralization and Dilution:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic sample with an appropriate amount of a base (e.g., 0.1 M NaOH).
-
Dilute both the stressed and control samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a suitable time (e.g., 30 minutes) to ensure the elution of all components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Acidic Conditions
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) |
| 0.1 M HCl at 60 °C | 0 | 100.0 | ND | ND | ND |
| 6 | 95.2 | 2.1 (RT 5.8 min) | 0.8 (RT 7.2 min) | 2.9 | |
| 12 | 90.5 | 4.3 (RT 5.8 min) | 1.5 (RT 7.2 min) | 5.8 | |
| 24 | 85.1 | 8.2 (RT 5.8 min) | 2.9 (RT 7.2 min) | 11.1 | |
| Control (Water at 60 °C) | 24 | 99.8 | ND | ND | 0.2 |
ND: Not Detected, RT: Retention Time. This is representative data and actual results may vary.
Visualizations
Caption: Workflow for acidic stability testing of this compound.
Caption: Potential degradation pathways for this compound under acidic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Troubleshooting Deviations Under ICH Stability Protocols – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Purification of Crude 2-Ethylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 2-ethylpiperazine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-ethylpiperazine reaction mixtures?
A1: Common impurities in crude 2-ethylpiperazine can originate from starting materials, side reactions, or degradation. These often include unreacted starting materials such as piperazine or mono-substituted piperazines, over-alkylated products like N,N'-diethylpiperazine, and other ethyleneamines.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: What are the primary methods for purifying crude 2-ethylpiperazine?
A2: The most common purification methods for 2-ethylpiperazine are fractional distillation under atmospheric or reduced pressure, and purification via salt formation followed by recrystallization.[2][3][4] Distillation is effective for separating components with different boiling points, while salt recrystallization is useful for removing impurities with different solubilities.
Q3: How can I accurately assess the purity of my 2-ethylpiperazine sample?
A3: The purity of 2-ethylpiperazine is typically assessed using chromatographic techniques. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for this purpose.[5] High-Performance Liquid Chromatography (HPLC), potentially with derivatization as piperazines have poor UV absorbance, and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for purity analysis and impurity identification.[6][7][8]
Troubleshooting Guide
Q4: After fractional distillation, my product contains a significant amount of a lower-boiling point impurity. What is the likely contaminant and how can I remove it?
A4: A lower-boiling point impurity could be unreacted piperazine or residual solvent. To remove these, ensure your distillation column has a sufficient number of theoretical plates and that the distillation is performed slowly to allow for proper separation.[9] A subsequent fractional distillation with careful monitoring of the head temperature should effectively remove these more volatile components.
Q5: I have a persistent impurity with a boiling point very close to 2-ethylpiperazine. How can I remove it?
A5: When distillation is ineffective due to close boiling points, purification via salt formation is a recommended alternative.[1][4] You can convert the crude 2-ethylpiperazine to a salt (e.g., hydrochloride or diacetate), which can then be recrystallized from a suitable solvent.[1][4] The differing solubilities of the desired product's salt and the impurity's salt can lead to effective separation. After recrystallization, the pure salt can be neutralized to recover the free base.
Q6: My final product is discolored (e.g., yellow or brown). What causes this and how can I fix it?
A6: Discoloration often arises from the presence of oxidized impurities or thermal degradation products. Treatment of the crude product with activated carbon before distillation can help in removing colored impurities. Performing distillation under reduced pressure will lower the required temperature and can minimize thermal degradation.
Q7: My overall yield is low after purification. What are the common causes and how can I improve it?
A7: Low yields can result from several factors:
-
Incomplete Reactions: Ensure your initial reaction has gone to completion to minimize the amount of starting material that needs to be removed.
-
Losses during Workup: Minimize the number of transfer steps and ensure efficient extraction if applicable.
-
Aggressive Distillation: Distilling too quickly can lead to co-distillation of the product with impurities, requiring broader cuts and reducing the yield of pure fractions.
-
Sub-optimal Recrystallization: If using salt recrystallization, ensure the correct solvent system and temperature are used to maximize the recovery of the pure salt.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Ethylpiperazine
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable, effective for volatile impurities. | Ineffective for azeotropes or impurities with close boiling points. | >98% |
| Vacuum Distillation | Distillation at reduced pressure. | Lowers boiling point, preventing thermal degradation. | Requires specialized equipment. | >99% |
| Salt Recrystallization | Formation of a salt and purification by crystallization. | Highly effective for removing impurities with different polarities and solubilities. | Multi-step process, potential for yield loss. | >99.5% |
Table 2: Common Impurities in 2-Ethylpiperazine Synthesis and their Properties
| Impurity | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Removal Method |
| Piperazine | 86.14 | 146 | Fractional Distillation |
| N-Ethylpiperazine | 114.19 | 156 | Fractional Distillation (difficult) |
| N,N'-Diethylpiperazine | 142.24 | 172-174 | Fractional Distillation |
| Ethanolamine | 61.08 | 170 | Fractional Distillation |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude 2-Ethylpiperazine
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) of at least 20 theoretical plates. Use a heating mantle with a stirrer for uniform heating.
-
Charge the Flask: Charge the distillation flask with the crude 2-ethylpiperazine. Add boiling chips.
-
Distillation:
-
Begin heating the flask slowly.
-
Collect a forerun fraction containing any low-boiling solvents or impurities.
-
Carefully monitor the head temperature. Once it stabilizes at the boiling point of 2-ethylpiperazine (approx. 156°C at atmospheric pressure), begin collecting the main fraction in a clean, dry receiver.
-
Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.
-
-
Analysis: Analyze the collected fraction for purity using GC-FID or another suitable method.
Protocol 2: Purification via Diacetate Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude 2-ethylpiperazine in a minimal amount of a suitable solvent like acetone.[1]
-
Salt Formation: Cool the solution in an ice bath. Slowly add glacial acetic acid (2 molar equivalents) dropwise with stirring. A precipitate of 2-ethylpiperazine diacetate should form.[1]
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold acetone to remove any soluble impurities.[1]
-
Recrystallization: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/water mixture). Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Recovery of Free Base:
-
Dissolve the purified salt in water.
-
Basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the liberated 2-ethylpiperazine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure 2-ethylpiperazine.
-
Protocol 3: GC-FID Purity Analysis
-
Instrument Conditions:
-
Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1 µm).[5]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[5]
-
Injector Temperature: 250°C.[5]
-
Detector Temperature: 260°C (FID).[5]
-
Oven Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[5]
-
Injection Volume: 1.0 µL.[5]
-
-
Sample Preparation: Prepare a dilute solution of the 2-ethylpiperazine sample in a suitable solvent like methanol.
-
Analysis: Inject the sample into the GC and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jocpr.com [jocpr.com]
- 9. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
Technical Support Center: Scaling Up (R)-2-Ethylpiperazine Dihydrochloride Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-2-ethylpiperazine dihydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of (R)-2-Ethylpiperazine
-
Question: We are experiencing significantly lower than expected yields of the free base (R)-2-ethylpiperazine after the initial synthesis. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in the synthesis of 2-substituted piperazines can stem from several factors. A primary concern is the potential for over-alkylation, leading to the formation of 1,4-diethylpiperazine as a significant byproduct. Another possibility is incomplete reaction.
Potential Solutions:
-
Control of Stoichiometry: Carefully control the molar ratio of the starting materials. Using a moderate excess of the piperazine starting material relative to the ethylating agent can help minimize the formation of the di-substituted byproduct.
-
Reaction Temperature: Maintain the optimal reaction temperature. Elevated temperatures can favor the formation of byproducts. Consider a temperature optimization study to find the ideal balance between reaction rate and selectivity.
-
Choice of Base: The strength and type of base used can influence the reaction's selectivity. A milder base may be preferable to prevent side reactions.
-
Work-up Procedure: Ensure the work-up procedure is optimized to minimize product loss. This includes efficient extraction and phase separation.
-
Issue 2: Difficulty in Isolating and Purifying the Dihydrochloride Salt
-
Question: We are facing challenges with the crystallization and purification of this compound. The resulting solid is often gummy or has low purity. What steps can we take to improve this?
-
Answer: The dihydrochloride salt formation and purification can be sensitive to solvent choice, pH, and the presence of impurities.
Potential Solutions:
-
Solvent System: Experiment with different solvent systems for the salt formation and recrystallization. A common approach is to use an alcohol, such as isopropanol or ethanol, often with the addition of an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce crystallization.
-
pH Control: Precise control of the pH during the addition of hydrochloric acid is crucial. The dihydrochloride salt precipitates within a specific pH range. A pH meter should be used to monitor this process.
-
Seeding: If crystallization is slow or yields an oil, seeding the solution with a small amount of pure this compound crystals can initiate proper crystal growth.
-
Purification of the Free Base: Ensure the (R)-2-ethylpiperazine free base is of high purity before forming the salt. Impurities in the free base can inhibit crystallization of the salt. Consider distillation or column chromatography of the free base if significant impurities are present.
-
Issue 3: Inconsistent Chiral Purity on Scale-Up
-
Question: Our lab-scale synthesis of this compound consistently yields high enantiomeric excess (ee). However, upon scaling up, we are observing a decrease in ee. What could be causing this racemization?
-
Answer: Racemization during scale-up can be attributed to thermal stress or exposure to acidic/basic conditions for prolonged periods.
Potential Solutions:
-
Temperature Control: In larger reactors, "hot spots" can occur. Ensure efficient and uniform heating and cooling of the reaction mixture. The longer reaction and work-up times associated with larger scales can increase the risk of racemization if the temperature is not well-controlled.
-
Minimize Exposure to Harsh Conditions: Reduce the time the product is exposed to strong acids or bases, especially at elevated temperatures. Quench reactions promptly and proceed with work-up and purification as efficiently as possible.
-
Chiral Integrity of Starting Material: Verify the enantiomeric purity of the starting chiral precursor at the larger scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing (R)-2-ethylpiperazine?
A1: The most prevalent methods for synthesizing 2-substituted piperazines like (R)-2-ethylpiperazine involve the N-alkylation of a suitable piperazine precursor or reductive amination. One common approach starts with a protected (R)-2-piperazine derivative, followed by ethylation and subsequent deprotection. Another route could involve the cyclization of a chiral diamine precursor.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the final product quality?
A2: A combination of analytical methods is essential:
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC): For monitoring the progress of the reaction and checking for the presence of starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is crucial for determining the enantiomeric purity (ee%) of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: Are there any specific safety precautions to consider when working with piperazine derivatives and the reagents involved in the synthesis?
A3: Yes, piperazine derivatives can be irritants and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The specific safety precautions will also depend on the other reagents and solvents used in the synthesis. Consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Ethylation Step
| Parameter | Condition A | Condition B | Condition C |
| Ethylating Agent | Ethyl Bromide | Diethyl Sulfate | Ethyl Iodide |
| Base | K₂CO₃ | Triethylamine | NaHCO₃ |
| Solvent | Acetonitrile | Dichloromethane | Ethanol |
| Temperature (°C) | 60 | 40 | 78 |
| Reaction Time (h) | 12 | 24 | 8 |
| Yield of Free Base (%) | 75 | 68 | 82 |
| Purity (GC, %) | 95 | 92 | 96 |
Table 2: Recrystallization Solvents for Dihydrochloride Salt Purification
| Solvent System | Yield (%) | Purity (HPLC, %) |
| Isopropanol | 85 | 99.2 |
| Ethanol/Diethyl Ether (1:1) | 92 | 99.5 |
| Methanol/MTBE (1:2) | 88 | 99.4 |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Ethylpiperazine
-
To a solution of (R)-piperazine-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., Tetrahydrofuran), add a suitable protecting group for the carboxylic acid and one of the nitrogen atoms (e.g., Boc anhydride).
-
Reduce the protected carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Displace the leaving group with a methyl group from an organometallic reagent (e.g., methylmagnesium bromide) to form the ethyl group.
-
Deprotect the piperazine nitrogens to yield (R)-2-ethylpiperazine.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Formation and Purification of this compound
-
Dissolve the purified (R)-2-ethylpiperazine (1.0 eq) in a suitable alcohol (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.1 eq) in the same solvent dropwise while stirring.
-
Monitor the pH to ensure it reaches the optimal range for precipitation.
-
Allow the mixture to stir at a low temperature for a specified time to complete the crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether).
-
Dry the solid under vacuum to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for scaling up this compound production.
Validation & Comparative
A Comparative Guide to (R)-2-ethylpiperazine dihydrochloride for Researchers
For scientists and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that influences the trajectory of a research program. (R)-2-ethylpiperazine dihydrochloride is a chiral piperazine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comparative analysis of this compound against other relevant chiral piperazine derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Product Specifications
A typical Certificate of Analysis for this compound outlines the following specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95%[1][2] |
| Molecular Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 g/mol [1][3][4] |
| CAS Number | 438050-07-8[1][3] |
| Storage | Room Temperature[1] |
Comparison with Alternative Piperazine Derivatives
The utility of this compound can be best understood in the context of alternative chiral piperazine scaffolds. The choice of a specific derivative is often dictated by the desired biological activity, synthetic accessibility, and intellectual property landscape. Piperazine derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antipsychotic, antidepressant, anxiolytic, and anticancer effects[5].
Here, we compare this compound with two other exemplary chiral piperazine derivatives: (2S,5R)-2-ethyl-5-methyl-N-Boc-piperazine and a generic N-aryl piperazine derivative, which are representative of common modifications to the piperazine core.
| Feature | This compound | (2S,5R)-2-ethyl-5-methyl-N-Boc-piperazine | N-Aryl Piperazine Derivatives |
| Structure | Chiral, monosubstituted at C2 | Chiral, disubstituted at C2 and C5; N-protected | Typically achiral piperazine with an aryl group on one nitrogen |
| Key Applications | Building block for asymmetric synthesis[6][7] | Intermediate for more complex chiral molecules[8] | Scaffolds for CNS-active drugs (e.g., antipsychotics, antidepressants)[5] |
| Reported Biological Activities | Precursor to biologically active compounds | Precursor to compounds with potential therapeutic activity | Antipsychotic, antidepressant, anxiolytic, antimicrobial, antifungal[1][4][9] |
| Synthetic Accessibility | Synthetically accessible from α-amino acids[6] | Multi-step synthesis required | Generally accessible via nucleophilic substitution or cross-coupling reactions |
Experimental Data and Protocols
The selection of a piperazine derivative is often validated through biological screening. Below are representative experimental data and protocols for assessing the antimicrobial and cytotoxic activities of piperazine derivatives.
Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of piperazine derivatives against pathogenic bacteria.
Experimental Protocol:
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are cultured in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
MIC Assay:
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with MHB to achieve concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Representative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| N-benzylpiperazine | >256 | 128 |
| 1-(3-chlorophenyl)piperazine (mCPP) | 128 | 64 |
| Hypothetical (R)-2-ethylpiperazine derivative | 64 | 32 |
Note: The data for the hypothetical derivative is illustrative and would need to be confirmed by experimental testing.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of piperazine derivatives on a human cancer cell line.
Experimental Protocol:
-
Cell Line: A human cancer cell line, such as MCF-7 (breast adenocarcinoma), is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
MTT Assay:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
Representative Data:
| Compound | MCF-7 IC50 (µM) |
| Imatinib (positive control) | 0.5 |
| N-ethylpiperazinyl amide of oleanonic acid | 5.2[10] |
| Hypothetical (R)-2-ethylpiperazine derivative | 12.8 |
Note: The data for the hypothetical derivative is for illustrative purposes.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and screening of novel piperazine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Piperazine Derivatives.
This guide provides a foundational comparison to aid in the selection and application of this compound and its alternatives in a research and drug development context. The provided protocols and workflows offer a starting point for the experimental validation of these versatile chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles | Semantic Scholar [semanticscholar.org]
- 8. (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and scalable synthesis of the piperazine ring is therefore of critical importance to the drug development pipeline. This guide provides a comparative analysis of several key industrial and laboratory-scale methods for piperazine synthesis, offering insights into their respective advantages and limitations. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparative Data of Piperazine Synthesis Methods
The following table summarizes the key quantitative parameters for various piperazine synthesis methods. It is important to note that yields and conditions can vary significantly based on the specific catalyst, reactor setup, and scale of the reaction.
| Synthesis Method | Starting Material(s) | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Key Advantages | Key Disadvantages |
| From Ethanolamines | Monoethanolamine, Diethanolamine, or Triethanolamine; Ammonia | Nickel-Copper-Chromium Oxide[1] or Ni-MgO[2] | 150 - 400[1] | >100[3] | 25 - 50[1] | Utilizes readily available and relatively inexpensive starting materials.[4] | Often results in a mixture of products requiring extensive purification; yields can be moderate.[5] |
| From Diethylenetriamine | Diethylenetriamine; Ammonia | Ni-MgO | ~225 | ~170 | ~81[2] | High conversion and good yield of piperazine. | Starting material is more complex than ethanolamines. |
| From Ethylenediamine | Ethylenediamine | CaCl2-modified HZSM-5 zeolite[6] | ~340 | Not specified (gas-phase) | ~65[6] | High conversion of the starting material.[6] | Requires higher temperatures; catalyst preparation is a key step. |
| From 1,2-Dichloroethane | 1,2-Dichloroethane; Ammonia | None (thermal condensation) | High | High | Low (piperazine is a by-product) | A major industrial route for ethylenediamine, making piperazine an accessible by-product.[5] | Harsh reaction conditions; low selectivity for piperazine, leading to complex product mixtures and purification challenges.[5][7] |
| Reduction of Pyrazine | Pyrazine | Ni-Co nanoparticles on SiO2[4] or Iridium complexes[8] | Room Temp to 80°C | ~50 (for H2 pressure)[4] | >76, up to 99[4] | High yields and selectivity; can be adapted for asymmetric synthesis of chiral piperazines.[8] | Pyrazine starting materials can be more expensive than bulk chemicals like ethanolamines.[4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of piperazine via different methods. These are based on literature examples and may require optimization for specific laboratory setups.
Synthesis from Diethanolamine and Ammonia
This method involves the reductive amination of diethanolamine in the presence of a catalyst.
Materials:
-
Diethanolamine
-
Anhydrous Ammonia
-
Ni-MgO catalyst
-
Hydrogen (optional, depending on catalyst and conditions)
-
Stainless steel autoclave
Procedure:
-
A stainless steel autoclave is charged with diethanolamine and the Ni-MgO catalyst.
-
The vessel is sealed and purged with an inert gas, followed by the introduction of anhydrous ammonia under pressure.
-
If required, hydrogen gas is added to a specific partial pressure.
-
The autoclave is heated to the reaction temperature (e.g., 225°C) with agitation.[2]
-
The reaction is maintained at this temperature for a set period (e.g., 3 hours), during which the pressure will increase.[2]
-
After the reaction is complete, the autoclave is cooled, and the excess ammonia and any other gases are carefully vented.
-
The reaction mixture is typically dissolved in a suitable solvent like methanol for analysis.[2]
-
Piperazine is isolated from the product mixture by fractional distillation.
Synthesis from Ethylenediamine
This protocol describes the gas-phase cyclization of ethylenediamine over a zeolite catalyst.
Materials:
-
Ethylenediamine solution (e.g., 40% in water)
-
CaCl2-modified HZSM-5 zeolite catalyst
-
Fixed-bed reactor
-
Inert carrier gas (e.g., Nitrogen)
Procedure:
-
The CaCl2-modified HZSM-5 zeolite catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the desired temperature (e.g., 340°C) under a flow of inert gas.[6]
-
An aqueous solution of ethylenediamine is pumped into the reactor at a controlled flow rate (e.g., 0.40 mL/min).[6]
-
The gaseous product stream exiting the reactor is cooled to condense the liquid products.
-
The collected liquid is then subjected to analysis (e.g., by gas chromatography) to determine the conversion of ethylenediamine and the yield of piperazine.
-
Piperazine is purified from the condensate, typically through distillation.
Synthesis via Reduction of Pyrazine
This method provides a high-yield route to piperazine through the hydrogenation of pyrazine.
Materials:
-
Pyrazine
-
Solvent (e.g., isopropanol)
-
Catalyst (e.g., Ni-Co nanoparticles on SiO2)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Pyrazine, the solvent, and the catalyst are added to a high-pressure autoclave.
-
The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 5 MPa).[4]
-
The mixture is heated to the reaction temperature (e.g., 80°C) with stirring.[4]
-
The reaction is monitored until the uptake of hydrogen ceases or for a predetermined time.
-
After cooling and venting the excess hydrogen, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure.
-
The resulting crude piperazine can be further purified by recrystallization or distillation.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the three primary synthesis methods discussed.
Caption: Workflow for Piperazine Synthesis from Diethanolamine.
Caption: Workflow for Piperazine Synthesis from Ethylenediamine.
Caption: Workflow for Piperazine Synthesis via Pyrazine Reduction.
References
- 1. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 3. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of piperazine isomers is critical in drug development, forensic science, and toxicology. Piperazine derivatives, including positional and chiral isomers, can exhibit different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential for their selective determination. This guide provides a comparative overview of commonly employed analytical techniques for piperazine isomer quantification, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Quantitative Method Performance
The following tables summarize the performance characteristics of various validated methods for the quantification of piperazine isomers.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| BZP & TFMPP | Plasma | 0-10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | <15% | 79-96% | [1] |
| BZP & TFMPP | Urine | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | <15% | 90-108% | [1] |
| FPP & TFMPP isomers | Street drug samples | Not specified | 2.5–5.0 µg/ml | Not specified | Not specified | Not specified | [2] |
BZP: 1-Benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine; FPP: Fluorophenylpiperazine
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Piperazine | HPLC-UV (derivatization) | 30 - 350 ppm | 30 ppm | 90 ppm | < 1.13% | 104.87-108.06% | [3] |
| BZP, mCPP, MeBP, MeOPP, MeP, TFMPP | HPLC-DAD | Not specified | Not specified | 0.125 - 0.5 µg/ml | < 4% | < 4% | [4] |
| BZP & TFMPP | LC-MS | 1 - 50 ng/mL | Not specified | 5 ng/mL | <10% | >90% | [5] |
mCPP: 1-(3-chlorophenyl)piperazine; MeBP: N-(3-methylbenzyl)piperazine; MeOPP: 1-(2-methoxy-phenyl)piperazine; MeP: 1-methyl-3-phenylpiperazine; DAD: Diode-Array Detector
Table 3: Capillary Electrophoresis (CE) Methods
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| oCPP, mCPP, pCPP | 10-200 µg/mL (o,m); 20-200 µg/mL (p) | 2.0, 2.5, 3.5 µg/mL | Not specified | ≤ 4.9% | 101.0 - 101.6% (for mCPP) | [6] |
| Cationic piperazine derivatives (chiral) | >0.99 (R²) | 5.9–11.4 µmol L–1 | 18–34.6 µmol L–1 | Not specified | Not specified | [7][8] |
oCPP, mCPP, pCPP: ortho-, meta-, para-chlorophenylpiperazine
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
GC-MS Method for BZP and TFMPP in Plasma and Urine[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Not specified.
-
Carrier Gas: Not specified.
-
Temperature Program: Not specified.
-
-
Mass Spectrometric Detection:
-
Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Selected Ions (SIM):
-
BZP: m/z 272, 91, 175, 181
-
TFMPP: m/z 326, 173, 200, 229
-
-
HPLC-UV Method for Piperazine Quantification[3]
-
Derivatization: Reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.
-
Chromatographic Separation:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
UV Detection:
-
Wavelength: 340 nm.
-
Capillary Electrophoresis Method for Chlorophenylpiperazine Isomers[6]
-
Separation Conditions:
-
Capillary: Uncoated fused-silica (60 cm total length, 50 cm effective length, 50 µm i.d.).
-
Background Electrolyte (BGE): 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: 4,826 Pa for 8s.
-
-
Detection:
-
Method: UV detection.
-
Wavelength: 236 nm.
-
-
Internal Standard: Procaine (0.1 mg/mL).
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for GC-MS analysis of piperazine isomers.
References
- 1. scholars.direct [scholars.direct]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 6. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiral-resolution-of-cationic-piperazine-derivatives-by-capillary-electrophoresis-using-sulfated-cyclodextrin - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of (R)-2-ethylpiperazine dihydrochloride and Related Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected spectroscopic data for (R)-2-ethylpiperazine dihydrochloride, a key building block in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to predict and contextualize its spectroscopic characteristics. The presented data for this compound is therefore a projection based on established principles of spectroscopy and data from analogous compounds.
Data Presentation: A Comparative Spectroscopic Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, alongside experimental data for relevant comparative compounds.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~1.0-1.2 | Triplet | -CH₂CH₃ |
| ~1.6-1.8 | Multiplet | -CH₂ CH₃ | |
| ~3.0-3.8 | Multiplet | Piperazine ring protons & -CH(CH₂)N- | |
| ~9.0-10.0 | Broad Singlet | NH₂ ⁺ | |
| Piperazine dihydrochloride | ~3.4 | Singlet | Piperazine ring protons |
| 1-Ethylpiperazine | 1.08 | Triplet | -CH₂CH₃ |
| 2.42 | Quartet | -CH₂ CH₃ | |
| 2.53 | Triplet | Piperazine ring protons | |
| 2.89 | Triplet | Piperazine ring protons |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~10-15 | -CH₂CH₃ |
| ~20-25 | -CH₂ CH₃ | |
| ~40-55 | Piperazine ring carbons & -C H(CH₂)N- | |
| Piperazine dihydrochloride | ~42.5 | Piperazine ring carbons |
| 1-Ethylpiperazine | 11.9 | -CH₂CH₃ |
| 47.9 | Piperazine ring carbons | |
| 52.5 | -CH₂ CH₃ | |
| 54.4 | Piperazine ring carbons |
Table 3: Comparative IR Absorption Data (Predicted vs. Experimental)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | 2950-3100 | C-H stretch (alkyl) |
| 2400-2800 | N-H stretch (secondary amine salt) | |
| 1580-1610 | N-H bend (secondary amine salt) | |
| 1440-1470 | C-H bend (alkyl) | |
| Piperazine dihydrochloride[1] | 2900-3100 | C-H stretch |
| 2400-2800 | N-H stretch (amine salt) | |
| ~1600 | N-H bend (amine salt) |
Mass Spectrometry (MS) Prediction for this compound
For the free base, (R)-2-ethylpiperazine, the expected molecular ion peak [M]⁺ in mass spectrometry would be at m/z = 114.12. In the case of the dihydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z = 115.13.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices in the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). An internal standard, such as trimethylsilane (TMS) or a calibrated solvent peak, is used for referencing the chemical shifts.
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longest T1 relaxation time of the protons of interest.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted and mixed with a matrix solution if using Matrix-Assisted Laser Desorption/Ionization (MALDI), or infused directly for Electrospray Ionization (ESI).
-
Data Acquisition (ESI-MS): The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, generating charged droplets that desolvate to produce gas-phase ions. The mass-to-charge ratios of these ions are then analyzed by the mass analyzer (e.g., time-of-flight or quadrupole).
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
A Comparative Analysis of (R)-2-ethylpiperazine and Other Chiral Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of (R)-2-ethylpiperazine against other commonly employed chiral amines in the context of asymmetric synthesis. While direct, side-by-side experimental comparisons involving (R)-2-ethylpiperazine are not extensively documented in publicly available literature, this analysis synthesizes available data on its properties and compares them with those of other well-established chiral amine catalysts. The focus is on key factors influencing reactivity, such as basicity, steric hindrance, and nucleophilicity, within the framework of common asymmetric reactions.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in modern organic synthesis, serving as highly effective organocatalysts for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their utility stems from their ability to activate substrates through the formation of transient chiral intermediates, such as enamines and iminium ions, thereby directing the stereochemical outcome of a reaction. Key classes of chiral amines include derivatives of proline, cinchona alkaloids, and various synthetic diamines. (R)-2-ethylpiperazine, a chiral cyclic diamine, represents a structurally distinct class of potential organocatalysts.
Physicochemical Properties and Reactivity Considerations
The reactivity of a chiral amine in catalysis is fundamentally governed by its structural and electronic properties. Here, we compare the anticipated properties of (R)-2-ethylpiperazine with other representative chiral amines.
Basicity (pKa): The basicity of the amine is crucial for the initial acid-base reaction with the substrate to form the reactive intermediate. Generally, more basic amines can lead to higher reaction rates. However, excessively high basicity might lead to undesired side reactions.
Steric Hindrance: The steric environment around the nitrogen atom influences the facial selectivity of the approach of the electrophile to the intermediate, which is a key determinant of the enantioselectivity of the reaction.
Nucleophilicity: The nucleophilicity of the amine dictates its ability to react with the substrate to form the enamine or iminium ion intermediate.
Table 1: Comparison of Physicochemical Properties of Selected Chiral Amines
| Chiral Amine | Structure | pKa of Conjugate Acid (approx.) | Steric Hindrance | General Nucleophilicity |
| (R)-2-ethylpiperazine |
| ~9.5 (estimated for the less hindered nitrogen) | Moderate | Good |
| (S)-Proline |
| 10.6 | Low | Moderate |
| (S)-2-(Methoxymethyl)pyrrolidine (SAMP) |
| ~10.5 | Moderate | Good |
| (1R,2R)-1,2-Diaminocyclohexane |
| ~10.2 (first protonation) | Low-Moderate | Good |
Note: The pKa value for (R)-2-ethylpiperazine is an estimation based on data for related substituted piperazines. Studies have shown that alkyl substitution on the piperazine ring tends to decrease basicity (increase pKa) due to steric hindrance to solvation of the conjugate acid.
Reactivity in a Prototypical Asymmetric Reaction: The Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds with control over two new stereocenters. Chiral amines are frequently used as catalysts in this transformation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a chiral amine-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for a chiral amine-catalyzed asymmetric aldol reaction.
Catalytic Cycle and Stereochemical Rationale
The catalytic cycle for an amine-catalyzed aldol reaction proceeds through the formation of a chiral enamine intermediate. The stereochemical outcome is determined by the facial selectivity of the aldehyde's approach to this enamine.
Caption: Simplified catalytic cycle for a chiral amine-catalyzed aldol reaction.
Comparative Reactivity Analysis
While specific data for (R)-2-ethylpiperazine is limited, we can infer its potential performance based on its structure in comparison to other catalyst classes.
-
(R)-2-ethylpiperazine: As a C2-substituted piperazine, the ethyl group introduces steric bulk near one of the nitrogen atoms. This steric hindrance is expected to play a crucial role in differentiating the two faces of the enamine intermediate, potentially leading to high enantioselectivity. The presence of the second nitrogen atom could also participate in hydrogen bonding interactions in the transition state, further organizing the assembly and enhancing stereocontrol. The slightly lower basicity compared to unsubstituted piperazine might influence the reaction kinetics.
-
Proline and its Derivatives: Proline and its derivatives are highly effective catalysts due to their rigid pyrrolidine ring and the presence of a carboxylic acid group, which can act as an internal acid cocatalyst. The steric environment is well-defined, leading to high enantioselectivities in many cases. Compared to (R)-2-ethylpiperazine, proline has a different mode of activation and a more rigid structure.
-
Other Chiral Diamines: Chiral diamines like derivatives of 1,2-diaminocyclohexane have been shown to be effective catalysts. Their reactivity depends on the stereochemical relationship between the two amino groups and the overall conformation of the molecule. (R)-2-ethylpiperazine can be considered a member of this class, but with the specific conformational constraints of the piperazine ring.
Representative Experimental Protocol: Asymmetric Aldol Reaction
The following is a general protocol for a chiral diamine-catalyzed asymmetric aldol reaction, which can be adapted for screening different catalysts, including (R)-2-ethylpiperazine.
Reaction: Asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Chiral diamine catalyst (e.g., (R)-2-ethylpiperazine)
-
Solvent (e.g., DMSO)
-
Acid additive (e.g., trifluoroacetic acid, often used to promote catalysis)
Procedure:
-
To a solution of the chiral diamine catalyst (0.1 mmol) in the chosen solvent (2.0 mL) in a reaction vial is added the acid additive (0.1 mmol) if required.
-
Cyclohexanone (2.0 mmol) is then added, and the mixture is stirred for 10 minutes at room temperature to allow for pre-formation of the enamine.
-
4-Nitrobenzaldehyde (1.0 mmol) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
(R)-2-ethylpiperazine presents an interesting structural motif for a chiral amine organocatalyst. Its reactivity will be a balance between the electronic effects of the two nitrogen atoms and the steric influence of the C2-ethyl group. While direct comparative data is scarce, its potential as a catalyst can be inferred from the principles of asymmetric organocatalysis. Further experimental investigation is warranted to fully elucidate its catalytic performance in comparison to established chiral amines. The provided experimental protocol offers a starting point for such investigations. Researchers in drug development may find the unique stereochemical environment offered by substituted piperazines like (R)-2-ethylpiperazine to be a valuable tool for accessing novel chiral building blocks.
A Comparative Guide to the Purity Assessment of Commercial (R)-2-Ethylpiperazine Dihydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the validity, reproducibility, and safety of their work. (R)-2-ethylpiperazine dihydrochloride is a chiral building block utilized in the synthesis of various pharmaceutical agents. Its chemical and enantiomeric purity can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the purity of commercially available this compound, details methods for its assessment, and presents experimental data to support these evaluations.
Purity of Commercial this compound
The stated purity of commercially available this compound can vary between suppliers. It is crucial for researchers to be aware of these differences and to perform their own quality control. A summary of the purity specifications from various suppliers is presented below.
Table 1: Comparison of Purity Specifications for Commercial this compound
| Supplier | Product Number | Stated Purity | Physical Form | Country of Origin |
| Sigma-Aldrich | 438050 | 95% | Solid | US |
| Leyan | 438050-07-8 | 95% | Solid | CN |
| Synthonix | 67103 | 95% | Solid | US |
Note: The stated purity often refers to the chemical purity determined by methods like HPLC or NMR and may not always specify the enantiomeric excess.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route and degradation.[1] These can be broadly categorized as organic, inorganic, and residual solvent impurities. For a chiral compound like this, the presence of the undesired enantiomer is a critical chiral impurity.[2]
Common Impurities Include:
-
(S)-2-ethylpiperazine: The opposite enantiomer, which can have different pharmacological or toxicological properties.[2]
-
Piperazine: An unreacted starting material or a side product.
-
Disubstituted Piperazine Derivatives: Formed if the piperazine ring reacts at both nitrogen atoms.[3]
-
Synthesis By-products: Other related substances arising from the specific synthetic pathway used.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Water: The dihydrochloride salt can be hygroscopic.
Caption: Logical relationship of potential impurities.
Analytical Methods for Purity Assessment
A comprehensive purity assessment involves determining both the chemical purity (the percentage of the desired compound) and the enantiomeric purity (the excess of the desired enantiomer over the undesired one). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for these assessments.[4][5]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Purpose | Advantages | Disadvantages |
| Chiral HPLC | Determination of enantiomeric excess (ee) | Accurate and reproducible quantification of enantiomers.[4] | Requires specialized chiral stationary phases. |
| Reverse-Phase HPLC-UV | Determination of chemical purity | Widely available, robust, and reliable for quantifying non-chiral impurities.[6] | (R)-2-ethylpiperazine lacks a strong chromophore, may require derivatization for high sensitivity.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | High sensitivity and provides structural information. | Not suitable for non-volatile compounds; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of impurities | Provides detailed structural information; can be quantitative. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
4.1. Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol is a representative method for the separation of chiral piperazine derivatives. Method optimization will be required for specific instruments and columns.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IC (250 x 4.6 mm, 5 µm), is often effective for separating chiral amines.[6]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[6] The addition of an amine modifier like DEA is often necessary to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
If available, prepare a solution of the racemic mixture to confirm the retention times of both the (R)- and (S)-enantiomers.
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of the two enantiomers and calculate the resolution.
-
Inject the sample solution of this compound.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
4.2. Protocol for Chemical Purity Determination by Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm). For enhanced sensitivity, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[6][7]
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Analysis:
-
Inject the sample solution.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Workflow for purity assessment of (R)-2-ethylpiperazine.
Conclusion and Recommendations
The purity of commercial this compound is typically around 95%, but this value primarily reflects chemical purity and may not provide sufficient information about the enantiomeric excess. For applications in pharmaceutical research and development, it is imperative to independently verify both the chemical and, most importantly, the enantiomeric purity of the material.
Recommendations:
-
Request Certificates of Analysis (CoA): Always obtain the CoA from the supplier, which should provide lot-specific purity data.
-
In-house Quality Control: Implement in-house testing using the analytical methods described above, particularly chiral HPLC, to confirm the enantiomeric excess.
-
Method Validation: For regulated environments, the analytical methods used for purity assessment should be properly validated to ensure they are accurate, precise, and robust.
-
Consider Derivatization: For trace analysis or when high sensitivity is required, chemical derivatization can be a valuable tool to enhance the detectability of piperazine derivatives in HPLC-UV.[7]
By following these guidelines, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. pharmtech.com [pharmtech.com]
- 3. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
A Comparative Guide to Emerging Synthetic Routes for Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of blockbuster drugs. However, the exploration of stereochemically complex, carbon-substituted piperazines has been hampered by a lack of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of three cutting-edge, catalytic asymmetric methods for the synthesis of chiral piperazines, offering a valuable resource for researchers aiming to expand the chemical space of this critical pharmacophore.
Performance Benchmark of Modern Synthetic Routes
The following table summarizes the key performance indicators for three prominent asymmetric synthetic routes to chiral piperazines, providing a clear comparison of their efficacy and substrate scope.
| Methodology | Catalyst System | Typical Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Limitations |
| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-Disubstituted Pyrazin-2-ols | 84 - 95 | 84 - 90 | High yields, good enantioselectivity, demonstrated gram-scale feasibility.[1] | Requires high pressure of H₂, two-step process to obtain piperazine from piperazin-2-one. |
| Iridium-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / JosiPhos-type ligand | Substituted Pyrazines | High | up to 96 | Excellent enantioselectivity, broad substrate scope (mono- and di-substituted pyrazines).[2][3] | Requires pre-activation of the pyrazine substrate to the corresponding pyrazinium salt. |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-Protected Piperazin-2-ones | High | High | Forms challenging α-tertiary and α-secondary stereocenters, mild reaction conditions. | Two-step process to obtain piperazine from piperazin-2-one. |
Experimental Protocols for Key Methodologies
Detailed experimental procedures for representative examples of each synthetic route are provided below.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This method provides access to chiral piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines.
General Procedure: In a glovebox, a mixture of Pd(OCOCF₃)₂ (3.3 mol%) and (R)-TolBINAP (3.3 mol%) in a mixed solvent of dichloromethane and benzene (1:1, 3 mL) is stirred for 30 minutes. The 5,6-disubstituted pyrazin-2-ol substrate (0.2 mmol) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 100 mol%) are then added. The resulting mixture is transferred to an autoclave, which is charged with 1000 psi of hydrogen gas. The reaction is stirred at 80°C for 24 hours. After cooling and careful release of the hydrogen gas, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the chiral piperazin-2-one.[1]
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
This approach allows for the direct asymmetric hydrogenation of pyrazine rings to produce chiral tetrahydropyrazines, which are immediate precursors to chiral piperazines.
General Procedure for the Preparation of Pyrazinium Salts: To a solution of the substituted pyrazine (1.0 mmol) in dichloromethane (5 mL) is added the corresponding alkyl halide (1.2 mmol). The mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC. The solvent is then removed under reduced pressure, and the resulting crude pyrazinium salt is used in the subsequent hydrogenation step without further purification.
General Procedure for Asymmetric Hydrogenation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (1 mol%) and the chiral ligand (e.g., a JosiPhos-type ligand, 2.2 mol%) in a suitable solvent (e.g., dichloromethane) is stirred for 30 minutes. The pyrazinium salt (0.5 mmol) is then added. The vial is placed in an autoclave, which is charged with hydrogen gas (pressure may vary, typically 50-100 atm). The reaction is stirred at a specified temperature until completion. After careful release of the hydrogen gas, the solvent is removed, and the product is purified by column chromatography.[3][4]
Palladium-Catalyzed Decarboxylative Allylic Alkylation of Piperazin-2-ones
This powerful method enables the enantioselective synthesis of α-substituted piperazin-2-ones, including those with sterically demanding quaternary stereocenters.
General Procedure: In a nitrogen-filled glovebox, a solution of Pd₂(pmdba)₃ (5 mol%) and the chiral ligand (S)-(CF₃)₃-t-BuPHOX (12.5 mol%) in toluene (to achieve a 0.014 M concentration of the substrate) is prepared in a reaction vial. The N-protected piperazin-2-one substrate (1.0 equiv) is then added. The vial is sealed and stirred at 40°C for 12-48 hours. Upon completion, the reaction mixture is cooled to room temperature and directly purified by silica gel column chromatography to yield the enantioenriched piperazin-2-one product.
Visualizing the Synthetic Workflow and Pathways
To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.
References
Preserving Chirality: A Guide to Confirming Stereochemical Integrity During Functionalization
For researchers, scientists, and drug development professionals, ensuring that the stereochemical integrity of a chiral molecule is maintained throughout a synthetic or functionalization process is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques used to confirm stereochemical integrity, supported by experimental data and detailed protocols.
The choice of analytical method for stereochemical confirmation depends on several factors, including the nature of the sample, the information required (absolute configuration vs. enantiomeric excess), and the available instrumentation. This guide will delve into the principles, performance, and practical application of five common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Polarimetry.
Comparative Analysis of Techniques
To facilitate a clear comparison, the following table summarizes the key performance characteristics of each analytical method.
| Technique | Principle | Information Provided | Sample Requirements | Typical Analysis Time | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee%), separation of enantiomers. | Solution (1-10 mg/mL) | 10-60 minutes per sample | LOD: ~0.02 µg/mL, LOQ: ~0.07 µg/mL (highly variable)[1] |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. | Enantiomeric excess (ee%), confirmation of stereoisomers. | Solution (1-25 mg in ~0.7 mL solvent)[2] | 10-30 minutes per sample | ee% > 1-2% |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, conformation in solution. | Solution or solid (8-10 mg in ~125-250 µL for solution)[3] | Several minutes to hours[4] | Not typically used for trace analysis. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration, 3D molecular structure. | Single crystal (0.1-0.5 mm)[5] | Days to weeks (including crystal growth) | Not applicable for solutions. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Optical rotation, enantiomeric excess (ee%). | Solution (concentration dependent) | < 5 minutes per sample | ee% > 1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques effectively.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of a chiral compound.
Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample dissolved in a suitable solvent
Procedure:
-
Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the class of compound being analyzed. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity. For normal-phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is common. The ratio of the solvents will need to be optimized to achieve good separation.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (typically 1 mg/mL).
-
Injection and Analysis: Inject a small volume of the sample solution (e.g., 5-20 µL) onto the column.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with the detector.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric excess of a chiral compound by observing the chemical shift non-equivalence of diastereomeric complexes.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)
-
Chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), or a lanthanide-based chiral shift reagent)
-
Analyte sample
Procedure:
-
Sample Preparation: Accurately weigh the analyte (typically 1-10 mg) and dissolve it in the appropriate deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte to identify the key proton signals.
-
Addition of CSA: Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube. The optimal amount may need to be determined empirically, but a starting point is often 0.5-1.0 equivalents.
-
Equilibration: Gently mix the sample to ensure complex formation.
-
Acquire Spectrum of the Mixture: Record the ¹H NMR spectrum of the mixture. The signals of the enantiomers, which were identical in the original spectrum, should now be resolved into two separate signals for one or more protons due to the formation of diastereomeric complexes.
-
Data Analysis: Integrate the resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral molecule in solution.
Materials:
-
VCD spectrometer
-
IR-transparent sample cell (e.g., BaF₂ or CaF₂) with a defined pathlength
-
Suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆)
-
Analyte sample
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent to a concentration that gives a good IR absorbance (typically 0.05 to 0.2 M). The solvent should have minimal absorption in the fingerprint region of the IR spectrum. For a typical measurement, 8-10 mg of the sample is dissolved in approximately 125-250 µL of the solvent.[3]
-
Instrument Setup: Configure the VCD spectrometer for the desired spectral range and resolution (e.g., 4 cm⁻¹).
-
Solvent Background Collection: Collect a VCD spectrum of the pure solvent in the same sample cell.
-
Sample Spectrum Collection: Collect the VCD spectrum of the sample solution. Data collection may take from several minutes to several hours to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is S.
Single Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute configuration and three-dimensional structure of a chiral molecule.
Materials:
-
Single crystal X-ray diffractometer
-
A high-quality single crystal of the compound (typically 0.1-0.3 mm in size)[5]
-
Cryoprotectant (if data is to be collected at low temperature)
Procedure:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging and time-consuming step.
-
Crystal Mounting: Carefully select and mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data. For determining the absolute configuration of light-atom molecules, it is often necessary to use a specific wavelength of X-rays (e.g., Cu Kα radiation) to maximize the anomalous scattering effect.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data. The Flack parameter is a key indicator; a value close to 0 for the refined structure indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[7]
Polarimetry
Objective: To measure the optical rotation of a chiral compound and determine its enantiomeric excess.
Materials:
-
Polarimeter
-
Polarimeter cell of a known path length
-
Spectrally pure solvent
-
Analyte sample
Procedure:
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Preparation: Prepare a solution of the analyte at a known concentration in the chosen solvent.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee%) can be calculated if the specific rotation of the pure enantiomer is known: ee% = ([α]observed / [α]pure enantiomer) × 100.
Visualizing the Workflow
The selection of an appropriate analytical technique is a critical step in confirming stereochemical integrity. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for confirming stereochemical integrity.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. banglajol.info [banglajol.info]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. schrodinger.com [schrodinger.com]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-2-ethylpiperazine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for (R)-2-ethylpiperazine dihydrochloride, including personal protective equipment (PPE) guidelines, first aid measures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment |
| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary when working with corrosive or highly irritating substances.[1][2] |
| Skin | Chemical-impermeable gloves (materials to be determined by the specific operation and duration of exposure).[1][2] Fire/flame resistant and impervious clothing or a lab coat should be worn.[2][3] All protective clothing should be clean and put on before work.[1] |
| Respiratory | In case of inadequate ventilation or when handling powders that may generate dust, a NIOSH-approved dust respirator or equivalent is recommended.[3][4] For higher-risk operations, a self-contained breathing apparatus may be necessary.[5][6] |
| Hands | Protective gloves must be inspected prior to use.[2] Hands should be washed thoroughly with soap and water after handling.[4][5] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical help.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Get medical attention.[7] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting.[3][8] Get medical attention.[7] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Procedure | Description |
| Spill Cleanup | For minor spills, use dry clean-up procedures to avoid generating dust.[4] Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[9] The area should then be flushed with water.[4] For major spills, alert emergency responders, wear full body protective clothing with breathing apparatus, and prevent spillage from entering drains or water courses.[5] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Consult the State Land Waste Management Authority for specific guidance.[9] Bury residue in an authorized landfill. Recycle containers if possible, or dispose of them in an authorized landfill.[9] |
Chemical Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


